6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGZWZVAJDFXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961486 | |
| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4118-36-9 | |
| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline basic properties
An In-depth Technical Guide on the Core Basic Properties of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This guide provides a detailed overview of the fundamental basic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical characteristics, relevant experimental protocols, and biological context.
Physicochemical Properties
This compound is a secondary amine with a molecular structure that confers specific chemical and physical characteristics crucial for its behavior in biological systems.[1] The core tetrahydroisoquinoline scaffold is known to be present in a wide array of bioactive compounds and established drugs.[2] The basicity of the molecule is attributed to the lone pair of electrons on the nitrogen atom within the heterocyclic ring.
A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₂ | PubChem[3] |
| Molecular Weight | 269.34 g/mol | PubChem[3] |
| pKa (Predicted) | 7.91 ± 0.40 | ChemicalBook[4] |
| Aqueous Solubility | >40.4 µg/mL (at pH 7.4) | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
Note: The pKa value is a predicted value and should be confirmed by experimental determination for precise applications.
Experimental Protocols
Accurate determination of physicochemical properties such as pKa and solubility is fundamental in drug discovery and development. Standardized protocols ensure reproducibility and reliability of the data.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a standard and reliable method for its determination.
Objective: To determine the pKa of the secondary amine group in this compound.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent if aqueous solubility is limited. The concentration is typically in the millimolar range. The ionic strength of the solution is kept constant by adding a background electrolyte, such as potassium chloride (KCl).
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Titration Setup: The solution is placed in a thermostated vessel equipped with a magnetic stirrer. A calibrated pH electrode and a burette containing a standardized titrant (e.g., hydrochloric acid, HCl) are immersed in the solution.
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Titration Procedure: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the base, is identified from the point of maximum slope on the curve.
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pKa Calculation: The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated (conjugate acid) and unprotonated (base) forms of the compound are equal, and thus, pH = pKa.
Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing a measure of the maximum concentration that can be achieved in a saturated solution.
Objective: To determine the intrinsic, equilibrium solubility of this compound in an aqueous medium.
Methodology:
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Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: The vials are sealed and placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
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Phase Separation: After incubation, the suspension is filtered through a low-binding syringe filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Solubility Calculation: The solubility is reported in units such as µg/mL or µM, based on the quantified concentration in the saturated solution.
Visualizations: Biological Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological interactions and experimental procedures.
Potential Biological Signaling Pathway
Derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their activity as antagonists of AMPA/Kainate receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system.[5][6][7] Antagonism of these receptors can modulate neuronal excitability and is a target for anticonvulsant therapies.
Caption: Putative antagonism of AMPA/Kainate receptors by the compound.
Experimental Workflow: Equilibrium Solubility Determination
The following diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H19NO2 | CID 151186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXY-PHENYL)-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 33033-84-0 [amp.chemicalbook.com]
- 5. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-Phenyl-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) core is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its unique three-dimensional structure provides a versatile scaffold for the development of therapeutic agents targeting a range of physiological systems. This technical guide provides an in-depth exploration of the discovery and history of P-THIQ derivatives, detailing their synthesis, key pharmacological activities, and the experimental methodologies used to elucidate their functions. We present a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Historical Perspective: From Classic Reactions to Modern Therapeutics
The journey of 1-phenyl-tetrahydroisoquinoline derivatives is intrinsically linked to the development of fundamental reactions in organic chemistry. The late 19th and early 20th centuries saw the advent of two pivotal synthetic methods that laid the groundwork for the construction of the tetrahydroisoquinoline core:
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The Bischler-Napieralski Reaction (1893): This intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent provided an early pathway to 3,4-dihydroisoquinolines, which could then be reduced to the corresponding tetrahydroisoquinolines.[2]
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The Pictet-Spengler Reaction (1911): This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[2] This method proved to be highly versatile and remains a cornerstone for the synthesis of this heterocyclic system.
While the core structure was accessible, the exploration of 1-phenyl substituted derivatives as pharmacological agents began to gain momentum in the mid-20th century. Early investigations into synthetic tetrahydroisoquinolines revealed a broad spectrum of biological activities, including potential anticonvulsant and analgesic properties.[1] A significant milestone was the discovery that the (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of Solifenacin, a potent muscarinic receptor antagonist used for the treatment of overactive bladder.[3][4][5][6] This discovery spurred further interest in the chiral synthesis and pharmacological evaluation of P-THIQ derivatives, leading to the identification of compounds with a diverse range of therapeutic applications.
Key Biological Activities and Mechanisms of Action
1-Phenyl-tetrahydroisoquinoline derivatives have demonstrated a remarkable diversity of biological activities, targeting various receptors and enzymes. The following sections delve into some of the most significant and well-characterized pharmacological effects of this compound class.
Anticonvulsant Activity and AMPA Receptor Antagonism
A significant number of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent anticonvulsants.[7] Their mechanism of action is often attributed to the non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[9][10] Overactivation of these receptors is implicated in the pathophysiology of epilepsy.
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Anticancer Activity via Tubulin Polymerization Inhibition
Certain 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have emerged as potent anticancer agents by targeting the microtubule network.[11][12] They function as tubulin polymerization inhibitors, binding to tubulin and preventing its assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[13]
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Inhibition of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)
Derivatives of N-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[14] This enzyme plays a crucial role in the biosynthesis of steroid hormones by catalyzing the conversion of the less potent estrogen, estrone, to the highly potent estradiol.[15][16] Inhibition of 17β-HSD1 is a promising therapeutic strategy for estrogen-dependent diseases such as breast cancer and endometriosis.[17]
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Dopamine Receptor Antagonism
The 1-phenyl-tetrahydroisoquinoline scaffold has been extensively explored for its interaction with dopamine receptors.[18][19] Certain derivatives act as antagonists at D1 and D2 dopamine receptors, which are G protein-coupled receptors involved in various neurological processes.[20] This activity makes them valuable research tools and potential therapeutic agents for disorders involving dopaminergic dysfunction.
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Quantitative Data Summary
The following tables summarize key quantitative data for various 1-phenyl-tetrahydroisoquinoline derivatives, providing a comparative overview of their potency across different biological targets.
Table 1: Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
| Compound | Substituent on 1-Phenyl Ring | ED₅₀ (mg/kg, i.p.) in MES test | Reference |
| 20 | 4-Cl | 1.0 - 10 | [7] |
| 25 | 3,4-di-Cl | 1.0 - 10 | [7] |
MES: Maximal Electroshock Seizure Test
Table 2: Tubulin Polymerization Inhibitory Activity and Cytotoxicity
| Compound | Substituent on 1-Phenyl Ring | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) against HeLa cells | Reference |
| 5n | 3-OH, 4-OCH₃ | Not specified, but potent | 0.08 | [11][12] |
| 3c | 3-OH | 6.6 ± 0.3 | Not specified | [20] |
Table 3: 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition
| Compound | Substituent Pattern | IC₅₀ (nM) | Reference |
| Lead Compound | N-(4'-chlorophenyl), 6-hydroxy, lipophilic C1/C4 substitution | ~350 (racemate) | [14] |
Table 4: Dopamine Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| Br-BTHIQ (33) | D₄ | 13.8 | [2] |
| D₃ | 197 | [2] | |
| D₂ | 286 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1-phenyl-tetrahydroisoquinoline derivatives.
General Procedure for Pictet-Spengler Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines
This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.[2]
Workflow Diagram
dot
Materials:
-
β-phenylethylamine derivative
-
Substituted benzaldehyde
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the β-phenylethylamine derivative (1.0 eq) and the substituted benzaldehyde (1.1 eq) in the anhydrous solvent.
-
Add the acid catalyst (e.g., 1.0-2.0 eq of TFA) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative.
In Vitro Tubulin Polymerization Assay
This protocol describes a spectrophotometric assay to measure the effect of test compounds on tubulin polymerization.[12]
Workflow Diagram
dot
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP) solution
-
Test compound (1-phenyl-tetrahydroisoquinoline derivative)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare solutions of the test compound and controls at various concentrations.
-
In a 96-well plate, add the polymerization buffer and the test compound or control to each well.
-
Add the purified tubulin solution to each well and incubate on ice.
-
Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the IC₅₀ value of the test compound by analyzing the inhibition of tubulin polymerization at different concentrations.
Competitive Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a method for determining the binding affinity (Kᵢ) of a test compound for dopamine receptors using a competitive radioligand binding assay.[17][18]
Workflow Diagram
dot
Materials:
-
Membrane preparations from cells expressing the dopamine receptor of interest (e.g., D₁ or D₂)
-
Radioligand specific for the receptor (e.g., [³H]SCH23390 for D₁, [³H]Spiperone for D₂)
-
Test compound (1-phenyl-tetrahydroisoquinoline derivative)
-
Non-specific binding control (e.g., a high concentration of a known antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, membrane preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 1-phenyl-tetrahydroisoquinoline scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its origins in classical organic synthesis to its current status as a key component of modern medicines, the journey of P-THIQ derivatives highlights the power of this privileged structure in medicinal chemistry. The diverse range of biological activities, including anticonvulsant, anticancer, and endocrine-modulating effects, underscores the potential for further exploration and development.
Future research in this area will likely focus on several key aspects:
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Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Further refinement of SAR and QSAR models will enable the rational design of more potent and selective derivatives.[21][22]
-
Enantioselective Synthesis: The development of more efficient and scalable methods for the synthesis of enantiomerically pure P-THIQs is crucial, as the biological activity of these compounds is often stereospecific.
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Exploration of New Biological Targets: The versatility of the P-THIQ scaffold suggests that it may interact with other, as-yet-unidentified biological targets, opening new avenues for therapeutic intervention.
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Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising lead compounds are essential for their translation into clinical candidates.
The rich history and demonstrated therapeutic potential of 1-phenyl-tetrahydroisoquinoline derivatives ensure that this remarkable scaffold will continue to be a focal point of research and development in the quest for new and improved medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. WO2008011462A2 - Process for preparing solifenacin and its salts - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2406257B1 - A new method for the preparation of solifenacin and new intermediate thereof - Google Patents [patents.google.com]
- 7. revista.iq.unesp.br [revista.iq.unesp.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AMPA receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 21. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]
- 22. In silico quantitative structure-activity relationship studies on P-gp modulators of tetrahydroisoquinoline-ethyl-phenylamine series - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Scaffold: A Privileged Framework in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetically derived molecules, positioning it as a "privileged scaffold" in the field of medicinal chemistry.[1][2][3] Its inherent structural rigidity, three-dimensional character, and the presence of a basic nitrogen atom make it an ideal framework for interacting with a diverse range of biological targets. This has led to the development of numerous THIQ-containing compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[4][5] This technical guide provides a comprehensive overview of the biological significance of the THIQ scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The Broad Pharmacological Spectrum of Tetrahydroisoquinoline Derivatives
The versatility of the THIQ scaffold has been exploited to develop potent and selective modulators of various biological targets. This has translated into a wide range of therapeutic applications, from oncology to neurodegenerative diseases and infectious agents.
Anticancer Activity
The THIQ framework is a cornerstone in the design of novel anticancer agents.[2][6] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and DNA replication, as well as the modulation of critical signaling pathways.
One of the key mechanisms of action for THIQ-based anticancer agents is the inhibition of enzymes crucial for cancer cell proliferation. For instance, certain THIQ derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[7][8] DHFR is essential for the synthesis of nucleotides, and its inhibition leads to the disruption of DNA replication and cell death.[8] CDK2, a key regulator of the cell cycle, is often overactive in cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.[7][8]
Furthermore, some THIQ derivatives have been shown to target the Kirsten rat sarcoma viral oncogene homolog (KRas), a frequently mutated oncogene in various cancers.[9][10] Inhibition of KRas signaling pathways can effectively suppress tumor growth.[9][10] The anticancer activity of selected THIQ derivatives is summarized in the table below.
Table 1: Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives
| Compound | Target/Cell Line | Activity | IC50 Value | Reference |
| Compound 7e | A549 (Lung Cancer) | Cytotoxicity | 0.155 µM | [7] |
| Compound 7e | CDK2 | Enzyme Inhibition | 0.149 µM | [7] |
| Compound 8d | MCF7 (Breast Cancer) | Cytotoxicity | 0.170 µM | [7] |
| Compound 8d | DHFR | Enzyme Inhibition | 0.199 µM | [7] |
| GM-3-18 | KRas Inhibition (Colon Cancer Cell Lines) | KRas Inhibition | 0.9 - 10.7 µM | [9] |
| GM-3-121 | MCF-7 (Breast Cancer) | Cytotoxicity | 0.43 µg/mL | [9] |
| GM-3-121 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.37 µg/mL | [9] |
| GM-3-121 | Ishikawa (Endometrial Cancer) | Cytotoxicity | 0.01 µg/mL | [9] |
| 4ag | SNB19 (Glioblastoma) | Cytotoxicity | 38.3 µM | [11][12] |
| 4ag | LN229 (Glioblastoma) | Cytotoxicity | 40.6 µM | [11][12] |
| Compound 15 | MCF-7 (Breast Cancer) | Cytotoxicity | 15.16 µM | [13] |
| Compound 15 | HepG-2 (Liver Cancer) | Cytotoxicity | 18.74 µM | [13] |
| Compound 15 | A549 (Lung Cancer) | Cytotoxicity | 18.68 µM | [13] |
Neuroprotective Effects
Certain THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease.[1][14][15] The mechanism of their neuroprotective action is often multifaceted, involving the scavenging of free radicals and the modulation of glutamatergic neurotransmission. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect neurons from glutamate-induced excitotoxicity by acting as an antagonist of the NMDA receptor.[1] This compound also exhibits free radical scavenging properties, further contributing to its neuroprotective effects.[1]
Antimicrobial and Other Activities
The THIQ scaffold has also been incorporated into compounds with potent antimicrobial activity. These derivatives can act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication and repair.[16][17] Beyond their anticancer and neuroprotective roles, THIQ derivatives have been investigated for a range of other biological activities, including anti-HIV, anti-inflammatory, and as modulators of sigma receptors.[5][18] For instance, some THIQs act as potent inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[19]
Key Signaling Pathways Modulated by Tetrahydroisoquinolines
The diverse biological activities of THIQ derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these interactions is crucial for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.[5] Certain THIQ derivatives, such as CKD-712, have been shown to exert their anticancer and anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5][18] This is often achieved by inhibiting the activation of NF-κB, thereby preventing the transcription of its target genes, which include pro-inflammatory cytokines and proteins involved in cell survival and metastasis.[5]
Apoptosis Induction
Many anticancer agents, including THIQ derivatives, induce cell death through the process of apoptosis, or programmed cell death.[11][12][20] This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some THIQs have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.[11][12]
Experimental Protocols
The synthesis and biological evaluation of THIQ derivatives involve a range of standard and specialized laboratory techniques. This section provides detailed protocols for key experiments.
Synthesis of the Tetrahydroisoquinoline Scaffold
Two of the most common methods for synthesizing the THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[21]
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[22]
-
Reactants: A β-phenylethylamine derivative and an aldehyde (e.g., formaldehyde).
-
Reagents and Conditions: A protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid) in a suitable solvent (e.g., methanol, toluene) at temperatures ranging from room temperature to reflux.
-
Procedure:
-
Dissolve the β-phenylethylamine in the chosen solvent.
-
Add the aldehyde to the solution.
-
Add the acid catalyst and stir the reaction mixture at the appropriate temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Bischler-Napieralski Reaction
This method involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[23][24][25]
-
Reactants: A β-phenylethylamide.
-
Reagents and Conditions: A dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent (e.g., toluene, acetonitrile) at elevated temperatures. The subsequent reduction is typically carried out using sodium borohydride (NaBH₄).
-
Procedure:
-
Cyclization:
-
Dissolve the β-phenylethylamide in the solvent.
-
Add the dehydrating agent portion-wise while stirring.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the dihydroisoquinoline with an organic solvent.
-
Dry and concentrate the organic layer.
-
-
Reduction:
-
Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., methanol).
-
Add sodium borohydride portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for a few hours.
-
Quench the reaction with water and extract the THIQ product.
-
Purify the final product by column chromatography.
-
-
Biological Evaluation Protocols
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][26][27]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the THIQ compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Enzyme Inhibition Assays
-
DHFR Inhibition Assay: [2][6][28][29][30]
-
Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme.
-
Add the THIQ inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, dihydrofolic acid.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
-
-
CDK2 Kinase Assay: [3][10][31][32][33]
-
Principle: CDK2 activity is measured by quantifying the phosphorylation of a specific substrate (e.g., Histone H1, a peptide substrate). This can be done using various methods, including radioactivity (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
Procedure (Luminescence-based):
-
Set up the kinase reaction with CDK2/Cyclin A, the substrate, and ATP in a reaction buffer.
-
Add the THIQ inhibitor at various concentrations.
-
Incubate the reaction to allow for phosphorylation.
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent that converts the ADP produced into a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value.
-
-
-
HIV-1 Reverse Transcriptase Inhibition Assay: [19][34][35][36][37]
-
Principle: This assay measures the ability of the inhibitor to block the synthesis of DNA from an RNA template by HIV-1 RT. This is often done using a non-radioactive ELISA-based method where the newly synthesized DNA is labeled and detected colorimetrically or with fluorescence.
-
Procedure (ELISA-based):
-
A template-primer hybrid is immobilized on a microplate.
-
The reaction mixture containing dNTPs (including a labeled dUTP) and HIV-1 RT is added in the presence or absence of the THIQ inhibitor.
-
After incubation, the plate is washed, and an antibody conjugate that binds to the incorporated label is added.
-
A substrate is then added to produce a colorimetric or fluorescent signal that is proportional to the RT activity.
-
The signal is measured, and the IC50 value is determined.
-
-
-
DNA Gyrase Inhibition Assay: [16][17][38][39]
-
Principle: The assay measures the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis.
-
Procedure:
-
Set up the reaction with relaxed plasmid DNA, DNA gyrase, and ATP in an assay buffer.
-
Add the THIQ inhibitor at various concentrations.
-
Incubate the reaction to allow for supercoiling.
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
The inhibition of supercoiling is visualized by the decrease in the amount of the supercoiled DNA band.
-
-
Conclusion
The tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform in drug discovery and development. Its widespread presence in nature and the relative ease of its synthesis have made it an attractive starting point for the design of novel therapeutic agents. The diverse range of biological activities exhibited by THIQ derivatives, from potent anticancer and neuroprotective effects to antimicrobial properties, underscores the importance of this privileged structure. Future research will undoubtedly continue to explore the vast chemical space around the THIQ core, leading to the development of next-generation therapeutics with improved efficacy and safety profiles. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this exciting and impactful field.
References
- 1. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CKD-712, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, Inhibits the NF-κB Activation and Augments Akt Activation during TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 23. Bischler-Napieralski Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. organicreactions.org [organicreactions.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. assaygenie.com [assaygenie.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.sg]
- 32. media.cellsignal.com [media.cellsignal.com]
- 33. promega.com [promega.com]
- 34. benchchem.com [benchchem.com]
- 35. xpressbio.com [xpressbio.com]
- 36. profoldin.com [profoldin.com]
- 37. xpressbio.com [xpressbio.com]
- 38. topogen.com [topogen.com]
- 39. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis methodologies, and key biological activities of the versatile tetrahydroisoquinoline derivative, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identifiers and Properties
This compound is a well-characterized synthetic compound belonging to the tetrahydroisoquinoline class of molecules, a scaffold present in numerous biologically active natural products and pharmaceutical agents.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4118-36-9 (for the free base)[1][2] |
| CAS Number | 63768-20-7 (for the hydrochloride salt)[3][4][5] |
| PubChem CID | 151186[6] |
| Molecular Formula | C₁₇H₁₉NO₂[1][2][6] |
| Molecular Weight | 269.34 g/mol [1] |
| InChI | InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3[6] |
| InChIKey | GZGZWZVAJDFXJK-UHFFFAOYSA-N[6] |
| SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC[6] |
Synthetic Methodologies
The synthesis of the 1-phenyl-tetrahydroisoquinoline scaffold can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and stereochemistry.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of 1-phenyl substituted analogs, benzaldehyde or a substituted benzaldehyde is used. The reaction is particularly effective when the aromatic ring of the β-arylethylamine is activated with electron-donating groups, such as methoxy groups.
Experimental Protocol: Microwave-Assisted Pictet-Spengler Reaction
This protocol describes a rapid, high-yield synthesis of this compound.
-
Reaction Setup: In a microwave-safe vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq), benzaldehyde (1.05 eq), and trifluoroacetic acid (TFA) as the catalyst.
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a suitable temperature and time (e.g., 15 minutes) to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous base to neutralize the acid.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound. A reported yield for a similar reaction is as high as 98%.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful method for constructing the isoquinoline core. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.
Experimental Protocol: Bischler-Napieralski Synthesis
-
Amide Formation: First, the corresponding β-phenylethylamide is prepared by reacting 2-(3,4-dimethoxyphenyl)ethylamine with benzoyl chloride in the presence of a base.
-
Cyclization: The resulting amide is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., toluene or acetonitrile) and heated to reflux. This promotes the cyclodehydration to the 3,4-dihydroisoquinoline.
-
Reduction: The intermediate dihydroisoquinoline is subsequently reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄).
-
Purification: The final product is purified by crystallization or column chromatography.
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization
A more recent and versatile approach combines the Petasis three-component reaction with a subsequent Pomeranz–Fritsch–Bobbitt cyclization. This strategy is particularly useful for the synthesis of 1-carboxy-substituted tetrahydroisoquinolines, which can be further modified.
Experimental Workflow
Petasis and Pomeranz–Fritsch–Bobbitt Synthesis Workflow
Experimental Protocol: A Combined Approach
-
Petasis Reaction: A chiral aminoacetaldehyde acetal (derived from an amino alcohol), a boronic acid (e.g., phenylboronic acid), and glyoxylic acid are reacted together in a suitable solvent. This three-component reaction forms a chiral N-substituted amino acid derivative.
-
Pomeranz–Fritsch–Bobbitt Cyclization: The product from the Petasis reaction is then subjected to acid-catalyzed cyclization. This step constructs the tetrahydroisoquinoline ring system, yielding the 1-carboxylic acid derivative.
Biological Activities and Experimental Data
Derivatives of this compound have been investigated for a range of biological activities, highlighting their potential as scaffolds for drug discovery.
P-glycoprotein (P-gp) Inhibition
Several 1-phenyl-tetrahydroisoquinoline derivatives have demonstrated potent inhibitory activity against P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer.
| Compound | P-gp Inhibition IC₅₀ (µM) | Cell Line | Assay Method |
| Derivative 1 | < 0.5 | MDCK-MDR1 | Calcein-AM Efflux |
| Derivative 2 | 0.45 | MDCK-MDR1 | Calcein-AM Efflux |
| Verapamil (Control) | ~50 | MCF7R | Rhodamine 123 Accumulation |
Experimental Protocol: Rhodamine 123 Efflux Assay for P-gp Inhibition
This flow cytometry-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: P-gp-overexpressing cells (e.g., MDCK-MDR1 or MES-SA/DX5) are cultured to 70-80% confluency, harvested, and resuspended in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Aliquots of the cell suspension are pre-incubated with various concentrations of the test compound (or a known inhibitor like verapamil as a positive control) for 30 minutes at 37°C.
-
Substrate Loading: Rhodamine 123 is added to a final concentration of 50-200 ng/mL, and the cells are incubated for another 30-60 minutes at 37°C, protected from light.
-
Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp efflux.
Dopamine D1 Receptor Antagonism
The 1-phenyl-tetrahydroisoquinoline scaffold is structurally related to known dopamine receptor ligands. Certain derivatives have been evaluated for their affinity and functional activity at the dopamine D1 receptor.
| Compound | D₁ Receptor Binding Affinity (Kᵢ, nM) |
| Derivative 3 | ~1-10 (High Affinity) |
| Derivative 4 | ~10-100 (Moderate Affinity) |
Experimental Protocol: Dopamine D1 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to antagonize the dopamine-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the D1 receptor.
-
Cell Culture: A cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293) is used.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Dopamine is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for an additional period (e.g., 30 minutes).
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay or a reporter gene assay (e.g., GloSensor™).
-
Data Analysis: The ability of the test compound to inhibit the dopamine-induced cAMP production is quantified, and an IC₅₀ value is determined.
Modulation of the IL-6 Signaling Pathway
Recent studies have implicated a derivative of this scaffold, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), in the attenuation of colon carcinogenesis by blocking IL-6 mediated signals.
Signaling Pathway Diagram
Proposed Mechanism of Action on the IL-6/JAK2/STAT3 Pathway
Experimental Protocol: Western Blot Analysis of JAK/STAT Signaling
This protocol outlines the general steps to assess the phosphorylation status of key proteins in the JAK/STAT pathway in response to treatment with a tetrahydroisoquinoline derivative.
-
Cell Treatment: Cancer cells (e.g., colon cancer cell lines) are treated with the tetrahydroisoquinoline derivative at various concentrations and for different time points. A positive control, such as IL-6 stimulation, is also included.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of JAK2 and STAT3.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation levels of JAK2 and STAT3.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry with demonstrated potential in several therapeutic areas, including oncology and neurology. The synthetic accessibility of this core structure, coupled with its diverse biological activities, makes it an attractive starting point for the design and development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the potential of this versatile class of compounds.
References
- 1. Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for key 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, with a focus on providing a representative understanding of the spectral characteristics of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of a complete, published dataset for the unsubstituted title compound, this document presents the comprehensive spectroscopic data for a closely related analogue, Methyl this compound-3-carboxylate. This analogue provides valuable insight into the expected spectral features of the core structure.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl this compound-3-carboxylate. This data is instrumental in the structural elucidation and characterization of this class of compounds.
Table 1: ¹H NMR Spectroscopic Data for Methyl this compound-3-carboxylate [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33 – 7.11 | m | 5H | Phenyl group protons |
| 6.57 | s | 1H | Aromatic CH (isoquinoline) |
| 6.10 | s | 1H | Aromatic CH (isoquinoline) |
| 5.02 | s | 1H | C1-H |
| 3.79 | s | 4H | Overlapping signals (likely OCH₃ and other protons) |
| 3.70 | s | 3H | OCH₃ |
| 3.52 | s | 3H | OCH₃ |
| 3.01 | s | 2H | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for Methyl this compound-3-carboxylate [1]
| Chemical Shift (δ) ppm | Assignment |
| 172.96 | C=O (ester) |
| 147.76 | Aromatic C-O |
| 147.41 | Aromatic C-O |
| 143.87 | Aromatic C |
| 130.22 | Aromatic C |
| 129.04 | Aromatic CH |
| 128.59 | Aromatic CH |
| 127.84 | Aromatic CH |
| 126.07 | Aromatic C |
| 111.31 | Aromatic CH |
| 110.56 | Aromatic CH |
| 62.85 | C1 |
| 56.54 | OCH₃ |
| 55.89 | OCH₃ |
| 55.84 | OCH₃ |
| 52.18 | CH |
| 32.22 | CH₂ |
Table 3: IR and Mass Spectrometry Data for Methyl this compound-3-carboxylate [1]
| Spectroscopic Technique | Key Peaks/Values |
| IR (neat) ν_max (cm⁻¹) | 2928, 2600, 1746, 1516, 1250, 1123, 727 |
| Mass Spectrometry | Molecular Ion (M⁺) data for the unsubstituted 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline is reported as m/z 269.[2] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
A solution of the sample (e.g., Methyl this compound-3-carboxylate) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy[1]
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a neat sample, a small amount of the compound is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the resulting ions is then measured.
Visualizations
Pictet-Spengler Synthesis of 1-Phenyl-Tetrahydroisoquinolines
The Pictet-Spengler reaction is a fundamental method for the synthesis of tetrahydroisoquinolines. The general workflow involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4]
Caption: General workflow for the Pictet-Spengler synthesis of 1-phenyl-tetrahydroisoquinolines.
General Analytical Workflow for Isoquinoline Alkaloid Characterization
The characterization of isoquinoline alkaloids from natural or synthetic sources typically follows a standardized analytical workflow to ensure purity and confirm the chemical structure.
References
- 1. (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction [ebrary.net]
Review of 1,2,3,4-tetrahydroisoquinoline alkaloids in nature
An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline Alkaloids in Nature
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) alkaloids are a large and structurally diverse class of nitrogen-containing secondary metabolites widely distributed in nature, particularly in plants and even found in mammalian species.[1][2][3] The THIQ scaffold is a core component of over 2,500 known benzylisoquinoline alkaloids (BIAs) and serves as a fundamental motif in numerous natural products.[4][5] These compounds have garnered significant attention from the scientific community due to their intricate structural features and a broad spectrum of potent biological and pharmacological activities.[1][5] Their activities range from antitumor, antibacterial, and antiviral to having significant effects on the central nervous system, making them valuable templates for drug discovery and development.[2][6] This guide provides a comprehensive overview of the natural sources, biosynthesis, biological activities, and key experimental methodologies associated with 1,2,3,4-tetrahydroisoquinoline alkaloids.
Natural Sources and Distribution
THIQ alkaloids are predominantly found in a variety of plant families. The most notable sources include the Cactaceae (cacti), Papaveraceae (poppy), Berberidaceae (barberry), and Menispermaceae families.[5][7] Simple THIQs are often isolated from cactus species, which contain both β-phenylethylamine precursors and the resulting alkaloids.[7] More complex derivatives, such as the benzylisoquinolines, are famously derived from opium poppy (Papaver somniferum).[5]
| Alkaloid | Natural Source(s) | Key Biological Activity |
| Salsolidine | Salsola richteri | Antihypertensive |
| Calycotomine | Calycotome villosa | Not specified |
| Cryptostylines I, II, III | Cryptostylis fulva (Orchid) | Pharmacological probes for nervous system peptides[4] |
| Ancistrobrevine E-J | Ancistrocladus abbreviatus | Antiplasmodial, Anticancer (PANC-1)[2] |
| (-)-Salsolinol-1-carboxylic acid | Mammalian species | Potential role in neurodegenerative diseases |
| Peyoruvic acid | Cacti (Lophophora williamsii) | Precursor to other alkaloids |
| Tetrahydropalmatine | Corydalis species | Analgesic, Sedative |
Biosynthesis
The biosynthesis of the 1,2,3,4-tetrahydroisoquinoline core in nature is primarily achieved through the Pictet-Spengler reaction.[1][7] This key enzymatic reaction involves the condensation of a β-phenylethylamine, such as dopamine, with an aldehyde or keto acid.[5][7] The reaction requires an electron-rich aromatic ring to facilitate the electrophilic aromatic substitution that closes the isoquinoline ring system.[7] In the biosynthesis of most benzylisoquinoline alkaloids, the enzyme norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the central precursor to thousands of other alkaloids.[4] Subsequent modifications by enzymes like methyltransferases and cytochrome P450s lead to a vast diversity of THIQ structures.[4]
Caption: General biosynthetic pathway of THIQ alkaloids via the Pictet-Spengler reaction.
Biological and Pharmacological Activities
THIQ alkaloids and their synthetic analogs exhibit a remarkable range of biological activities, making them a focal point in medicinal chemistry.[1][6] Their therapeutic potential spans various domains, including infectious diseases, cancer, and neurological disorders.[1]
Key Activities:
-
Antitumor: Several THIQ-containing natural products, such as Saframycin A and Ecteinascidin 743, are potent antitumor antibiotics.[1][5]
-
Antibacterial: THIQ analogs have shown efficacy against various bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Some analogs inhibit the bacterial ATP synthase enzyme.[1]
-
Antiviral, Antifungal, and Antiparasitic: The THIQ scaffold is present in compounds with activity against viruses, fungi, and parasites like Leishmania and Plasmodium falciparum.[1][2]
-
Neuropharmacological: Certain THIQs act as antagonists for orexin receptors, which are involved in regulating sleep and addiction, while others are investigated for their potential in treating Parkinson's disease and Alzheimer's.[2][3]
-
Cardiovascular: Synthetic THIQ derivatives have been characterized for their effects on the cardiovascular system, including acting as α1-adrenoceptor antagonists.[8]
| Compound/Analog | Target/Assay | Activity (IC₅₀ / MIC) | Reference |
| Compound 143 (Synthetic THIQ) | Mycobacterium smegmatis ATP synthase | IC₅₀ = 1.8 µg/mL | [1] |
| Compound 9 (Synthetic Benzyl-THIQ) | Tetracycline-resistant MRSA | MIC = 10 - 64 µg/mL | [9] |
| Compound 5e (Synthetic Benzyl-THIQ) | Tetracycline-resistant MRSA | MIC = 10 - 64 µg/mL | [9] |
| YS 51 (Synthetic THIQ) | α1-Adrenoceptor antagonism (pA₂) | pA₂ = 6.05 | [8] |
| YS 55 (Synthetic THIQ) | α1-Adrenoceptor antagonism (pA₂) | pA₂ = 5.88 | [8] |
Experimental Protocols
Isolation and Purification of Natural THIQ Alkaloids
The isolation of THIQ alkaloids from natural sources typically involves solvent extraction followed by chromatographic separation. The protocol for isolating calycotomine from Calycotome Villosa seeds serves as a representative example.[10]
Methodology:
-
Extraction: Dried and powdered plant material (e.g., seeds) is subjected to extraction with a solvent like methanol.
-
Acid-Base Partitioning: The crude methanol extract is concentrated, dissolved in an acidic aqueous solution (e.g., 2% H₂SO₄), and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds.
-
Alkaloid Precipitation: The aqueous phase is made alkaline (e.g., with NH₄OH) to precipitate the crude alkaloid fraction.
-
Chromatography: The crude alkaloid fraction is subjected to column chromatography (e.g., over silica gel) with a gradient of solvents (e.g., dichloromethane/methanol) to separate the individual compounds.
-
Purification: Final purification is often achieved by recrystallization from a suitable solvent (e.g., methanol) to yield the pure alkaloid.[10]
Caption: General experimental workflow for the isolation of THIQ alkaloids from plants.
Structural Elucidation
Once isolated, the structure of a novel THIQ alkaloid is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and molecular formula of the compound (e.g., m/z 224 [M+H]⁺ for calycotomine).[10]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their chemical environments, and their connectivity.[10]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy identifies functional groups (e.g., O-H, N-H, C-O bands), while UV spectroscopy reveals information about the chromophore system.[10]
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and its absolute stereochemistry.[10]
Chemical Synthesis
The THIQ core is a popular target for synthetic chemists. Two classical and widely used methods for its construction are the Pictet-Spengler and Bischler-Napieralski reactions.[1]
-
Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. It is a powerful method for creating the THIQ skeleton in a single step.[1]
-
Bischler-Napieralski Reaction: This two-step process begins with the acylation of a β-phenylethylamine to form an N-acyl derivative. This intermediate is then cyclized using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline, which is subsequently reduced (e.g., with NaBH₄) to the final 1,2,3,4-tetrahydroisoquinoline.[1]
Caption: Key synthetic routes for constructing the THIQ scaffold.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline alkaloids represent a vast and invaluable resource of natural products with significant therapeutic potential.[11] The diverse biological activities associated with the THIQ scaffold continue to inspire research in medicinal chemistry and drug development.[1][3] Advances in elucidating their biosynthetic pathways are now enabling the heterologous biosynthesis of these complex molecules in engineered microorganisms, which could provide a sustainable alternative to chemical synthesis or extraction from rare natural sources.[12] Future research will likely focus on the discovery of novel THIQ alkaloids from unexplored natural sources, the synthesis of new analogs with improved potency and selectivity, and a deeper understanding of their mechanisms of action to develop next-generation therapeutic agents.[2][3]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03773J [pubs.rsc.org]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 1-Substituted Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1-substituted tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid structure, combined with the potential for diverse substitutions at the 1-position, allows for the fine-tuning of pharmacological activity across a wide range of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-substituted THIQs, focusing on their interactions with key protein targets implicated in various disease states. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Dopaminergic Activity: Modulating Neurotransmission
A significant area of investigation for 1-substituted THIQs has been their activity at dopamine receptors, particularly the D1 and D2 subtypes. These receptors are crucial for regulating motor control, motivation, and cognition, making them important targets for neurological and psychiatric disorders.
Quantitative Structure-Activity Relationship Data
The affinity of 1-aryl-6,7-dihydroxy-tetrahydroisoquinolines for dopamine D1 and D2 receptors is highly dependent on the substitution pattern on the 1-aryl group. The following table summarizes the binding affinities (Ki) of a series of analogs.
| Compound | 1-Aryl Substituent | D1 Ki (nM) | D2 Ki (nM) |
| 4a | Phenyl | 476 ± 136 | 148 ± 32 |
| 4b | 4-Methylphenyl | >10000 | 114 ± 20 |
| 4c | 4-(Methylthio)phenyl | 2960 ± 350 | 31 ± 5 |
| 4d | 4-Chlorophenyl | 1160 ± 180 | 127 ± 15 |
| 4e | 4-Fluorophenyl | 1230 ± 150 | 135 ± 25 |
| 4f | 4-Methoxyphenyl | 2450 ± 300 | 250 ± 40 |
| 4g | 3,4-Dichlorophenyl | 980 ± 120 | 95 ± 12 |
Data compiled from studies on 1-aryl substituted tetrahydroisoquinolines.[1][2]
SAR Insights:
-
Generally, all tested tetrahydroisoquinolines displayed a higher affinity for the D2 receptor compared to the D1 receptor.[1]
-
The presence of a thiomethyl group at the 4-position of the 1-phenyl ring (compound 4c ) resulted in a significant increase in D2 receptor affinity, with a Ki value of 31 nM, making it one of the most potent 1-aryl-6,7-dihydroxy-tetrahydroisoquinoline derivatives reported for D2 affinity.
-
Electron-withdrawing groups, such as chloro and fluoro, at the 4-position of the 1-phenyl ring were well-tolerated and maintained good D2 receptor affinity.
Experimental Protocol: Dopamine Receptor Binding Assay
This protocol outlines the determination of binding affinity of test compounds to dopamine D1 and D2 receptors using radioligand displacement assays.
Materials:
-
Membrane Preparations: Rat striatal membranes expressing dopamine D1 and D2 receptors.
-
Radioligands: [³H]SCH23390 (for D1 receptors) and [³H]raclopride (for D2 receptors).[3]
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).[3]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]
-
Test Compounds: 1-substituted tetrahydroisoquinoline derivatives.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: In a 96-well plate, incubate the rat striatal membrane preparation (20-40 µg protein) with the radioligand ([³H]SCH23390 for D1, [³H]raclopride for D2) and various concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol)).
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine receptor signaling cascade and the workflow for the binding assay.
References
- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential therapeutic applications of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives. This scaffold has demonstrated a range of pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and multidrug resistance-reversing properties. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to evaluate these activities, and visualizes the primary signaling pathways implicated in its mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the tetrahydroisoquinoline framework.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. The specific derivative, this compound, has emerged as a promising lead compound for the development of novel therapeutic agents targeting a variety of pathological conditions. Its structural features, including the dimethoxy-substituted isoquinoline core and the phenyl group at the 1-position, contribute to its interaction with various biological targets, leading to a spectrum of pharmacological effects. This guide will explore the most prominent of these potential applications, supported by available preclinical data.
Potential Therapeutic Applications
Anticonvulsant Activity
Derivatives of this compound have shown significant potential as anticonvulsant agents. Studies have demonstrated their efficacy in animal models of seizures, suggesting a mechanism of action primarily involving the non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Quantitative Data for Anticonvulsant Activity of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
| Compound ID | Animal Model | Endpoint | Dose (mg/kg) | Result | Reference |
| Compound 20 | Strychnine-induced seizures (mice) | Mortality Reduction | 1.0 | Most active | [1] |
| Compound 25 | Strychnine-induced seizures (mice) | Mortality Reduction | 1.0 | Most active | [1] |
| Various Derivatives | Strychnine-induced seizures (mice) | Mortality Reduction | 0.1 - 10 | 20-90% | [1] |
| Various Derivatives | Nicotine-induced seizures (mice) | Increased survival rate | 0.1 - 5 | 90-100% | [1] |
Analgesic and Anti-inflammatory Effects
A specific derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been reported to possess pronounced analgesic and anti-inflammatory properties.
Quantitative Data for Analgesic and Anti-inflammatory Activity
| Compound | Animal Model | Test | Dose (mg/kg) | Result | Reference |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Formalin-induced arthritis (rats) | Anti-inflammatory | 0.5 | 3.3 times more effective than diclofenac sodium | [2] |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Hot plate test (mice) | Analgesic | 0.1 - 10.0 | Pronounced analgesic effect | [2] |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Acetic acid writhing test (mice) | Analgesic | Not specified | Pronounced analgesic effect | [2] |
P-glycoprotein Inhibition
Tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. By blocking P-gp, these compounds can potentially restore the efficacy of chemotherapeutic agents.
Quantitative Data for P-glycoprotein Inhibition
| Compound Class | Cell Line | Assay | IC50 Value | Reference |
| Tetrahydroisoquinoline derivatives | Not specified | P-gp inhibition | Micromolar to nanomolar range | Not specified |
Phosphodiesterase 4 (PDE4) Inhibition
Certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. PDE4 inhibitors are of interest for the treatment of inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).
Quantitative Data for PDE4 Inhibition
| Compound Class | Enzyme | Assay | IC50 Value | Reference |
| Tetrahydroisoquinoline derivatives | PDE4 | Enzymatic assay | Varies by derivative | Not specified |
Experimental Protocols
Anticonvulsant Activity Assays
-
Animals: Male albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Seizures: After a specified pretreatment time (e.g., 30-60 minutes), strychnine (e.g., 1.5 mg/kg) is administered subcutaneously (s.c.) to induce seizures.
-
Observation: Animals are observed for the onset of tonic-clonic convulsions and mortality over a defined period (e.g., 30 minutes).
-
Parameters Measured: The latency to the first convulsion and the percentage of mortality in the test groups are recorded and compared to the vehicle control group.
-
Animals: Male albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered i.p. or p.o. at various doses, with a control group receiving the vehicle.
-
Induction of Seizures: Following the pretreatment period, nicotine (e.g., 10.0 mg/kg) is administered s.c. to induce tremors and seizures.
-
Observation: The animals are observed for the onset and duration of tremors and seizures, as well as survival rate.
-
Parameters Measured: Latency to tremors and seizures, duration of seizures, and percentage of survival are recorded.
Analgesic and Anti-inflammatory Activity Assays
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animals: Mice are individually placed on the hot plate.
-
Measurement: The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Procedure: Baseline latencies are determined before compound administration. Test compounds or vehicle are then administered, and the latencies are measured again at specific time points (e.g., 30, 60, 90 minutes) post-administration.
-
Induction of Writhing: Mice are injected i.p. with a solution of acetic acid (e.g., 0.6% v/v).
-
Observation: Immediately after the injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).
-
Procedure: Test compounds or vehicle are administered prior to the acetic acid injection (e.g., 30 minutes before). The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
-
Induction of Edema: A subplantar injection of formalin (e.g., 0.1 mL of a 2.5% solution) is administered into the hind paw of the rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the formalin injection (e.g., 1, 2, 3, and 4 hours).
-
Procedure: Test compounds or a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered before the formalin injection. The percentage of inhibition of edema is calculated for each time point.
P-glycoprotein Inhibition Assay
-
Cell Culture: A P-gp overexpressing cell line (e.g., MDCK-MDR1) and a parental cell line are used.
-
Incubation with Rhodamine 123: Cells are incubated with the fluorescent P-gp substrate, rhodamine 123.
-
Treatment: Cells are then incubated with the test compound or a known P-gp inhibitor (e.g., verapamil) for a specific period.
-
Measurement: The intracellular accumulation of rhodamine 123 is measured using a fluorescence plate reader or flow cytometry.
-
Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. IC50 values are calculated from the dose-response curves.
PDE4 Inhibition Assay
-
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon hydrolysis by PDE4.
-
Reaction Mixture: The reaction contains recombinant human PDE4 enzyme, the fluorescent cAMP substrate, and the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Detection: A binding agent that specifically binds to the hydrolyzed product (AMP) is added. The binding results in a larger molecular complex with slower rotation and thus higher fluorescence polarization.
-
Analysis: The change in fluorescence polarization is measured, and the IC50 value for PDE4 inhibition is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
AMPA Receptor Antagonism
The anticonvulsant activity of this compound derivatives is primarily attributed to their ability to act as non-competitive antagonists of AMPA receptors. By binding to an allosteric site on the receptor, these compounds prevent the ion channel from opening in response to glutamate binding, thereby reducing excitatory neurotransmission and suppressing seizure activity.
PDE4 Inhibition and cAMP Signaling
The anti-inflammatory effects of certain derivatives are linked to the inhibition of PDE4. By inhibiting PDE4, these compounds prevent the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB then modulates the expression of genes involved in the inflammatory response, generally leading to a suppression of pro-inflammatory mediators.
Conclusion
This compound and its derivatives represent a versatile scaffold with significant potential for the development of novel therapeutics. The preclinical data highlighted in this guide demonstrate promising activities across a range of applications, including epilepsy, pain, inflammation, and oncology. The well-defined mechanisms of action, particularly AMPA receptor antagonism and PDE4 inhibition, provide a solid foundation for further drug discovery and development efforts. Future research should focus on optimizing the potency and selectivity of these compounds for specific targets, as well as conducting comprehensive preclinical and clinical studies to fully elucidate their therapeutic potential.
References
In Silico Prediction of ADMET Properties for Novel Tetrahydroisoquinoline Analogs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these properties is therefore critical for de-risking drug development projects and reducing costly late-stage attrition.[1][2][3] This technical guide provides a comprehensive overview of the in silico prediction of ADMET properties for novel tetrahydroisoquinoline analogs, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[4][5][6][7][8] We will delve into the computational methodologies, present a framework for data interpretation, and provide detailed protocols for key experimental validation assays.
The Critical Role of ADMET Profiling in Drug Discovery
The optimization of a compound's ADMET profile is a delicate balance between achieving desired efficacy and ensuring safety.[9] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate and prioritize compounds before their synthesis and experimental testing.[2][9][10][11][12] By identifying potential liabilities early, computational models guide medicinal chemists in designing molecules with a higher probability of success.
The core ADMET parameters evaluated include:
-
Absorption: The processes by which a drug enters the bloodstream. Key considerations include intestinal absorption, bioavailability, and the potential for being a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. Important factors include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. Understanding metabolic stability and identifying potential metabolites is crucial to avoid the formation of toxic byproducts.[13]
-
Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys or bile.
-
Toxicity: The potential for the drug to cause adverse effects. Early toxicity screening includes assessing for cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity.
In Silico ADMET Prediction Workflow
The computational prediction of ADMET properties typically follows a structured workflow, beginning with the generation of a 2D or 3D representation of the molecule and culminating in the prediction of various pharmacokinetic and toxicological endpoints.
Predicted ADMET Properties of Novel Tetrahydroisoquinoline Analogs
To illustrate the application of in silico ADMET prediction, the following table summarizes the predicted properties for a hypothetical series of novel tetrahydroisoquinoline analogs. These values are representative of what would be generated using various commercially available and open-access prediction software.
| Compound ID | Structure | MW ( g/mol ) | logP | logD (pH 7.4) | Aqueous Solubility (logS) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | BBB Permeability | hERG Inhibition (pIC₅₀) | CYP2D6 Inhibition |
| THIQ-001 | R₁=H, R₂=H | 205.28 | 2.1 | 1.8 | -3.5 | 8.5 | High | < 5 | Non-inhibitor |
| THIQ-002 | R₁=Cl, R₂=H | 239.72 | 2.8 | 2.5 | -4.2 | 12.1 | High | 5.2 | Inhibitor |
| THIQ-003 | R₁=H, R₂=OCH₃ | 235.31 | 1.9 | 1.6 | -3.1 | 6.3 | Medium | < 5 | Non-inhibitor |
| THIQ-004 | R₁=CF₃, R₂=H | 273.28 | 3.5 | 3.2 | -5.1 | 15.8 | High | 5.8 | Inhibitor |
| THIQ-005 | R₁=H, R₂=COOH | 249.28 | 1.5 | -0.5 | -2.5 | 1.2 | Low | < 5 | Non-inhibitor |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally validated results.
Experimental Protocols for Key ADMET Assays
In silico predictions, while valuable, require experimental validation. Below are detailed methodologies for three critical in vitro ADMET assays.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.[14][15][16]
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The test compound is added to the apical (A) side of the monolayer (to measure A-to-B transport) or the basolateral (B) side (to measure B-to-A transport).
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Efflux Ratio: The ratio of B-to-A Papp to A-to-B Papp is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.
Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[11][12][18][19]
Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.
Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation:
-
The test compound is added to the microsomal suspension.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
The mixture is incubated at 37°C.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
-
hERG Inhibition Assay
This assay is a critical component of cardiovascular safety assessment, as inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[10][20]
Objective: To determine the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.[3][20]
-
Electrophysiology:
-
Compound Application:
-
The baseline hERG current is recorded in the absence of the test compound.
-
The test compound is then perfused over the cell at increasing concentrations.
-
-
Data Acquisition: The hERG tail current is measured at each concentration of the test compound.
-
Data Analysis:
-
The percentage of hERG current inhibition is calculated for each concentration.
-
A concentration-response curve is generated, and the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) is determined.
-
Signaling Pathway Modulation by Tetrahydroisoquinoline Analogs
Many tetrahydroisoquinoline derivatives are known to interact with monoaminergic systems in the central nervous system, including dopamine receptors.[4][21][22][23][24] The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target for many neuropsychiatric drugs.
Conclusion
In silico ADMET prediction is a powerful, data-driven approach that significantly enhances the efficiency of the drug discovery process. For novel tetrahydroisoquinoline analogs, these computational tools provide invaluable insights into their potential pharmacokinetic and toxicological profiles, enabling researchers to prioritize the most promising candidates for further development. The integration of in silico predictions with targeted in vitro experimental validation, as detailed in this guide, forms a robust strategy for advancing safer and more effective medicines.
References
- 1. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 4. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. benchchem.com [benchchem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. mttlab.eu [mttlab.eu]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 24. experts.unthsc.edu [experts.unthsc.edu]
Methodological & Application
Synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key scaffold in medicinal chemistry, utilizing the Pictet-Spengler reaction. Methodologies for both conventional heating and microwave-assisted synthesis are presented, offering flexibility for various laboratory settings.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The Pictet-Spengler reaction is a robust and widely used method for the construction of this heterocyclic system. It involves the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This application note focuses on the synthesis of this compound, a precursor for various pharmacologically active compounds, from 3,4-dimethoxyphenethylamine and benzaldehyde.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed condensation of 3,4-dimethoxyphenethylamine with benzaldehyde to form an intermediate iminium ion, which then undergoes electrophilic aromatic substitution to yield the final tetrahydroisoquinoline product. The electron-donating methoxy groups on the phenyl ring of the amine facilitate the cyclization step.
Caption: General reaction scheme for the Pictet-Spengler synthesis of this compound.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound under different reaction conditions.
| Entry | Heating Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Microwave Irradiation | Trifluoroacetic Acid (TFA) | Not specified | 15 minutes | 98% | [1] |
| 2 | Conventional Heating | Toluene | Tetrahydrofuran (THF) | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from a reported high-yield synthesis of the target compound.[1]
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol) and benzaldehyde (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 15 minutes at a suitable temperature (e.g., 100-120 °C), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Conventional Heating Method
This protocol is a general procedure based on established Pictet-Spengler reaction conditions.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Benzaldehyde
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Toluene or Tetrahydrofuran (THF)
-
Sodium bicarbonate or Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol) in a suitable solvent such as toluene or THF (10 mL), add benzaldehyde (1.1 mmol).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or TFA).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Visualizations
Pictet-Spengler Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Pictet-Spengler reaction.
Caption: Stepwise mechanism of the Pictet-Spengler reaction.
Experimental Workflow
The logical flow of the synthesis and purification process is depicted below.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. [journalijar.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Phenyl-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal strategies for the asymmetric synthesis of chiral 1-phenyl-tetrahydroisoquinoline (THIQ) derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active alkaloids and synthetic pharmaceuticals.[1][2][3] This document outlines detailed experimental protocols for key synthetic methodologies, presents quantitative data to facilitate comparison of different catalytic systems, and illustrates the relevant synthetic workflows and a key biological signaling pathway.
Introduction
Chiral 1-phenyl-tetrahydroisoquinolines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antitumor, anti-HIV, and neuroprotective effects.[2][3] Their therapeutic potential often depends on the specific stereochemistry at the C1 position. Consequently, the development of efficient and highly stereoselective synthetic methods is a crucial area of research. The primary routes to enantiomerically enriched 1-phenyl-THIQs include the Bischler-Napieralski reaction followed by asymmetric reduction, the catalytic asymmetric Pictet-Spengler reaction, and the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinolines.
Key Synthetic Strategies and Experimental Protocols
Bischler-Napieralski Reaction Followed by Asymmetric Reduction
This two-step sequence is a classical and widely used method for the synthesis of 1-phenyl-THIQs.[1][4] It involves the cyclization of a β-phenylethylamide to a 1-phenyl-3,4-dihydroisoquinoline (DHIQ), followed by an enantioselective reduction of the C=N bond to establish the chiral center at C1.
Experimental Workflow: Bischler-Napieralski Reaction and Asymmetric Reduction
Caption: General workflow for the synthesis of chiral 1-phenyl-THIQs.
Protocol 1: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction [5][6]
-
Starting Material: N-(2-phenylethyl)benzamide.
-
Procedure: To a solution of N-(2-phenylethyl)benzamide (1.0 eq) in anhydrous toluene (5-10 mL per mmol of amide), add phosphorus pentoxide (P₂O₅, 2.0-3.0 eq) and phosphoryl chloride (POCl₃, 3.0-5.0 eq) at room temperature under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-phenyl-3,4-dihydroisoquinoline.
Protocol 2: Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline [7][8]
-
Catalyst Preparation (in situ): In a glovebox, to a solution of [Ir(COD)Cl]₂ (0.5 mol%) and a chiral phosphine ligand (e.g., (S)-BINAP, 1.1 mol%) in a degassed solvent (e.g., toluene, methanol, or dichloromethane) add the 1-phenyl-3,4-dihydroisoquinoline (1.0 eq).
-
Reaction Setup: Transfer the solution to a high-pressure autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas (3-4 times) and then pressurize to the desired pressure (typically 20-100 atm).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (12-24 h).
-
Work-up: After carefully releasing the hydrogen pressure, concentrate the reaction mixture in vacuo.
-
Purification and Analysis: Purify the residue by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data for Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines [7][9]
| Entry | Substrate (1-Aryl Group) | Catalyst/Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl | [Ir(COD)Cl]₂ / (S)-tetraMe-BITIOP | Toluene | 20 | 20 | >99 | 94 |
| 2 | 4-Nitrophenyl | [Ir(COD)Cl]₂ / (S)-tetraMe-BITIOP | Toluene | 20 | 20 | >99 | 94 |
| 3 | 2-Nitrophenyl | [Ir(COD)Cl]₂ / (S)-Diophep | Toluene | 20 | 20 | 45 | 76 |
| 4 | Phenyl | Ru(OAc)₂((R)-BINAP) | Methanol | 100 | 25 | 95 | 96 |
| 5 | 6,7-Dimethoxy-1-phenyl | Ti-complex | THF | 136 | RT | 82 | 98 |
Catalytic Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline core in a single step from a β-arylethylamine and a carbonyl compound.[2][10][11] The use of chiral catalysts, such as chiral phosphoric acids (CPAs) or enzymes, allows for the direct formation of enantioenriched 1-phenyl-THIQs.[2]
Logical Flow of the Asymmetric Pictet-Spengler Reaction
Caption: Key steps in the catalytic asymmetric Pictet-Spengler reaction.
Protocol 3: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction [2]
-
Reaction Setup: To a vial charged with a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) and a dehydrating agent (e.g., molecular sieves), add a solution of the β-arylethylamine (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene or dichloromethane) under an inert atmosphere.
-
Add the corresponding benzaldehyde derivative (1.1-1.5 eq) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature to 50 °C) and monitor by TLC or HPLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data for Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction [2]
| Entry | β-Arylethylamine | Aldehyde | Catalyst | Yield (%) | ee (%) |
| 1 | 2-(3-Hydroxy-4-methoxyphenyl)ethylamine | Benzaldehyde | (R)-TRIP | 85 | 92 |
| 2 | 2-(3,4-Dimethoxyphenyl)ethylamine | 4-Nitrobenzaldehyde | (S)-BINOL-derived CPA | 91 | 95 |
| 3 | 2-Phenylethylamine | Benzaldehyde | (R)-STRIP | 78 | 88 |
Biological Activity: Tubulin Polymerization Inhibition
Several 1-phenyl-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism of action shared with several clinically used anticancer drugs.[12] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[12]
Signaling Pathway of Tubulin Inhibition-Induced Apoptosis
Caption: Pathway from tubulin binding to apoptosis.
Conclusion
The asymmetric synthesis of chiral 1-phenyl-tetrahydroisoquinoline derivatives can be achieved through several efficient and highly stereoselective methods. The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel therapeutic agents based on this privileged scaffold. Further optimization of reaction conditions and exploration of new catalytic systems will continue to advance this important field of research.
References
- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for N-alkylation of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-alkylation of this heterocyclic system is a fundamental transformation that enables the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery. This document provides detailed protocols for the N-alkylation of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline via two common and effective methods: direct alkylation with alkyl halides and reductive amination.
Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine of the tetrahydroisoquinoline core with an alkyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism.
Reaction Scheme:
Caption: General scheme for direct N-alkylation.
Experimental Protocol
Materials:
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., K₂CO₃, Na₂CO₃, triethylamine (Et₃N))
-
Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the chosen solvent (e.g., MeCN), add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Data Presentation: Direct N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-chloroethanol | Et₃N, KI | DMF | rt | 10 days | 16 | [2] |
| (±)-epichlorohydrin | Et₃N, KI | DMF | rt | 2 days | 45 | [2] |
| Chloroacetonitrile | 84 | [2] | ||||
| 2-dimethylaminoethyl chloride | Et₃N, KI | 54 | [2] | |||
| 4-bromobenzonitrile | 26 | [2] | ||||
| Methyl iodide | High | [3] |
Reductive Amination
Reductive amination is an alternative method for N-alkylation, particularly useful for introducing more complex or sterically hindered alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.
Reaction Scheme:
Caption: General scheme for reductive amination.
Experimental Protocol
Materials:
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in the chosen solvent (e.g., DCM).
-
Add a few drops of glacial acetic acid to catalyze iminium ion formation (optional).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (1.2-2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Veratraldehyde | NaBH₄ | EtOH | - | 57 | [4] |
| Substituted Benzaldehydes | NaBH₄ | MeOH | - | 85-90 | [5] |
| General Aldehydes | NaBH₃CN | MeOH | - | - | [6] |
Experimental Workflow
Caption: Logical workflow for N-alkylation experiments.
Conclusion
The protocols described provide robust and versatile methods for the N-alkylation of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The choice between direct alkylation and reductive amination will depend on the nature of the alkyl group to be introduced and the desired reaction conditions. These methodologies are essential for the synthesis of libraries of N-substituted tetrahydroisoquinolines for various applications in drug discovery and development.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. DSpace [diposit.ub.edu]
- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes: Evaluating the Cytotoxicity of Tetrahydroisoquinoline (THIQ) Compounds Using Cell-Based Assays
Introduction
Tetrahydroisoquinoline (THIQ) and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a wide range of biological activities.[1][2] Notably, many THIQ derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines, making them promising candidates for anticancer drug discovery.[3][4][5] These compounds often exert their effects by targeting critical cellular processes, such as inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[3][6] Other identified mechanisms include the induction of DNA damage and the activation of specific signaling pathways, such as the MAPK pathway, culminating in programmed cell death.[7][8]
This document provides a comprehensive guide for researchers and drug development professionals on utilizing common cell-based assays to evaluate the cytotoxicity of THIQ compounds. It includes detailed protocols for key assays, a summary of reported cytotoxicity data, and diagrams illustrating experimental workflows and the underlying signaling pathways.
Data Presentation: Cytotoxicity of THIQ Derivatives
The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), or 50% growth inhibitory concentration (GI50) values for various THIQ derivatives against several cancer cell lines. This data provides a comparative overview of their cytotoxic potential.
Table 1: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line [6]
| Compound | R Group | X Group | IC50 (µM) |
|---|---|---|---|
| 21 | 3,4,5-(OCH3)3 | H | 4.10 |
| 32 | 4-OCH3 | 4-pyridinylmethyl | 0.64 |
Table 2: Cytotoxicity (IC50, µM) of N-Tosyl-1,2,3,4-tetrahydroisoquinoline Analogs [6]
| Compound | Substitution | HuCCA-1 | A-549 | MOLT-3 | HepG2 |
|---|---|---|---|---|---|
| 4f | 3,4,5-Trimethoxy | >50 | >50 | >50 | 22.70 |
| 4k | 2-Hydroxy | 10.32 | 11.54 | 10.32 | 11.54 |
Table 3: Growth Inhibitory (GI50) Values of THIQ-Based Analogs after 24h Exposure [3]
| Compound | A549 Lung Carcinoma (nM) |
|---|---|
| 2-ME (control) | 1,500 ± 61 |
| STX 2895 | 50 ± 2.8 |
| STX 3329 | 40 ± 8.9 |
| STX 3450 | 800 ± 10 |
| STX 3451 | 40 ± 3.4 |
Table 4: Cytotoxicity (IC50, µM) of Novel Tetrahydroisoquinolines [9]
| Compound | A549 Lung Cancer | MCF7 Breast Cancer |
|---|---|---|
| 7e | 0.155 | - |
| 8d | - | 0.170 |
Experimental Design and Workflow
A typical workflow for assessing the cytotoxicity of THIQ compounds involves initial screening to determine potency (e.g., MTT assay), followed by assays to elucidate the mechanism of cell death (e.g., LDH and apoptosis assays).
Caption: General experimental workflow for THIQ cytotoxicity assessment.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below to assess the cytotoxicity and mechanism of action of THIQ derivatives.[6]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product.[6][10][11] The amount of formazan is directly proportional to the number of living cells.[12]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
THIQ compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[6]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with solvent) and blank control (medium only) wells.[6]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[6][10]
-
Carefully aspirate the medium containing MTT.[11]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6][10]
Protocol for Suspension Cells:
-
Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.[6]
-
Follow steps 2-5 as described for adherent cells.
-
After the 4-hour MTT incubation, centrifuge the plate at 1000 x g for 5 minutes.[6]
-
Carefully aspirate the supernatant without disturbing the cell pellet.[6]
-
Add 100 µL of solubilization solution to each well and resuspend the pellet.[6]
-
Measure the absorbance at 570 nm.[6]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][6] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of compromised plasma membrane integrity.[2][13]
Materials:
-
Cells cultured and treated with THIQ compounds in a 96-well plate
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (10X) for maximum LDH release control
-
Microplate reader
Protocol:
-
Prepare cells and treat with THIQ compounds as described in the MTT assay (steps 1-4).
-
Set up the following controls on the same plate:[13]
-
Spontaneous LDH Release: Untreated cells (add 10 µL of sterile water).
-
Maximum LDH Release: Untreated cells (add 10 µL of 10X Lysis Buffer).
-
Background Control: Medium only, no cells.
-
-
After the treatment incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[2][14]
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[2]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing supernatant. Mix gently by tapping the plate.[2]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[2][14]
-
Add 50 µL of Stop Solution to each well.[2]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[2][6]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Caspase-Glo® 3/7 Apoptosis Assay
To determine if cell death is occurring via apoptosis, caspase activity assays are recommended.[6] Caspases-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[15][16] This assay uses a luminogenic substrate to measure their combined activity.
Materials:
-
Cells cultured and treated with THIQ compounds in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer or microplate reader capable of measuring luminescence
Protocol:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of medium in a white-walled 96-well plate suitable for luminescence readings.
-
Incubate and treat with THIQ compounds as previously described. Include vehicle-treated and untreated controls.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes at 300-500 rpm.[16]
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[16]
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Mechanism of Action: THIQ-Induced Apoptosis Signaling
Several studies indicate that THIQ derivatives induce cytotoxicity primarily through the intrinsic apoptosis pathway.[3][7] This process is often initiated by cellular stress, such as microtubule disruption or DNA damage, and involves the activation of MAPK signaling cascades (ERK1/2 and p38), leading to mitochondrial dysfunction.[7][8] The compromised mitochondria release cytochrome c, which activates initiator caspase-9 and subsequently the executioner caspases-3 and -7, ultimately leading to apoptotic cell death.[7][17]
Caption: THIQ-induced intrinsic apoptosis signaling pathway.
References
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. dovepress.com [dovepress.com]
- 4. Tumor-specific Cytotoxic Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives against Human Oral Squamous Cell Carcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dc.uthsc.edu [dc.uthsc.edu]
- 16. itjfs.com [itjfs.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Testing of Anti-HIV Activity of Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of tetrahydroisoquinoline derivatives for anti-Human Immunodeficiency Virus (HIV) activity. The protocols detailed herein cover key enzymatic and cell-based assays crucial for the preliminary screening and characterization of novel antiretroviral compounds.
Introduction to Tetrahydroisoquinolines as Anti-HIV Agents
Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] Several THIQ analogs have been investigated as inhibitors of various stages of the HIV life cycle. Notably, they have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as CXCR4 antagonists, which block viral entry.[1][4] The diverse biological activities of THIQ derivatives make them an interesting class of compounds for the development of new anti-HIV therapies.[2][3]
Overview of In Vitro Anti-HIV Assays
A tiered approach is typically employed for the in vitro assessment of anti-HIV activity. This involves initial screening using enzyme-based assays followed by confirmation and further characterization in cell-based systems that mimic the viral replication cycle.
Key Assay Categories:
-
Biochemical (Enzymatic) Assays: These assays target specific viral enzymes essential for HIV replication, such as reverse transcriptase, protease, and integrase. They are highly specific and suitable for high-throughput screening.[5]
-
Cell-Based Assays: These assays measure the ability of a compound to inhibit HIV replication in cultured cells. They provide a more physiologically relevant assessment of a compound's antiviral activity and can help identify inhibitors of various steps in the viral life cycle.[5][6]
Experimental Protocols
Cytotoxicity Assays
Prior to or concurrently with anti-HIV testing, it is essential to assess the cytotoxicity of the tetrahydroisoquinoline derivatives to the host cells used in the antiviral assays. This allows for the determination of the therapeutic window of the compound. A common method is the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed TZM-bl, CEM-SS, or MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the tetrahydroisoquinoline derivatives in culture medium. Add the diluted compounds to the cells. Include a "cells only" control (no compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This colorimetric assay quantifies the inhibition of HIV-1 RT activity by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand.[8][9]
Protocol: Colorimetric HIV-1 RT Inhibition Assay
-
Reagent Preparation: Prepare serial dilutions of the tetrahydroisoquinoline derivatives and a known NNRTI (e.g., Nevirapine) as a positive control.
-
Reaction Setup: In a streptavidin-coated 96-well plate, add a reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs, including DIG-dUTP and biotin-dUTP.
-
Compound Addition: Add the serially diluted test compounds or controls to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to all wells except the negative control wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Washing: Wash the wells multiple times to remove unincorporated nucleotides.
-
Detection:
-
Add an anti-DIG-peroxidase (POD) conjugate and incubate for 1 hour.
-
Wash the wells to remove the unbound conjugate.
-
Add a peroxidase substrate (e.g., ABTS) and incubate in the dark.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the 50% inhibitory concentration (IC50) from the dose-response curve.[9][10]
HIV-1 Protease Inhibition Assay
This fluorometric assay utilizes a synthetic peptide substrate labeled with a fluorescent donor and a quencher (FRET). Cleavage of the substrate by HIV-1 protease separates the donor and quencher, leading to an increase in fluorescence.[11]
Protocol: FRET-based HIV-1 Protease Inhibition Assay
-
Reagent Preparation: Prepare serial dilutions of the tetrahydroisoquinoline derivatives and a known protease inhibitor (e.g., Saquinavir) as a positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compounds or controls, and the diluted HIV-1 protease.
-
Reaction Initiation: Add the FRET substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically at an excitation/emission of ~330/450 nm at 37°C for 1-3 hours.[12]
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
HIV-1 Integrase Inhibition Assay
This ELISA-based assay detects the strand transfer step of HIV-1 integration.
Protocol: ELISA-based HIV-1 Integrase Strand Transfer Assay
-
Plate Coating: Coat a 96-well plate with a donor DNA substrate.
-
Integrase Binding: Add diluted HIV-1 integrase enzyme to the wells and incubate.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Strand Transfer Reaction: Add the target substrate DNA to initiate the strand transfer reaction.
-
Detection:
-
Wash the plate and add a primary antibody specific for the incorporated target DNA.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a chromogenic substrate and measure the absorbance.
-
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.[13]
Cell-Based Anti-HIV Assay using TZM-bl Reporter Cells
The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4 and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR. Viral entry and Tat protein expression lead to the activation of the LTR and subsequent expression of the reporter genes.
Protocol: TZM-bl Luciferase Reporter Gene Assay
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[7]
-
Compound and Virus Addition:
-
Prepare serial dilutions of the tetrahydroisoquinoline derivatives.
-
Pre-incubate the cells with the diluted compounds for 1 hour.
-
Add a predetermined amount of HIV-1 virus stock to each well. Include virus-only controls and cell-only controls.
-
-
Incubation: Incubate the plates for 48 hours at 37°C.[7][14]
-
Luciferase Assay:
-
Remove the culture medium and lyse the cells.
-
Add the luciferase substrate to the cell lysate.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control and determine the EC50 value.
Data Presentation
The results of the in vitro anti-HIV testing of tetrahydroisoquinoline derivatives should be summarized in a clear and structured format to allow for easy comparison of their potency and toxicity.
Table 1: Summary of In Vitro Anti-HIV Activity and Cytotoxicity of Tetrahydroisoquinoline Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| THIQ-1 | HIV-1 RT | Colorimetric | [Insert Value] | [Insert Value] | [Calculate Value] |
| THIQ-2 | HIV-1 Protease | FRET | [Insert Value] | [Insert Value] | [Calculate Value] |
| THIQ-3 | HIV-1 Integrase | ELISA | [Insert Value] | [Insert Value] | [Calculate Value] |
| THIQ-4 | HIV-1 Replication | TZM-bl | [Insert Value] | [Insert Value] | [Calculate Value] |
| Nevirapine | HIV-1 RT | Colorimetric | [Reference Value] | [Reference Value] | [Reference Value] |
| Saquinavir | HIV-1 Protease | FRET | [Reference Value] | [Reference Value] | [Reference Value] |
| Raltegravir | HIV-1 Integrase | ELISA | [Reference Value] | [Reference Value] | [Reference Value] |
| Zidovudine (AZT) | HIV-1 Replication | TZM-bl | [Reference Value] | [Reference Value] | [Reference Value] |
Note: The values in this table are placeholders and should be replaced with experimental data. For example, some 1-aryl-6,7-dihydroxytetrahydroisoquinolines have shown potent anti-HIV activities with EC50 values in the range of 4.6-8.2 µM and CC50 values greater than 680 µM, resulting in high selectivity indices.[15]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIV life cycle and targets for antiretroviral drugs.
Caption: Workflow for the TZM-bl cell-based anti-HIV assay.
Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. abcam.cn [abcam.cn]
- 13. benchchem.com [benchchem.com]
- 14. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Aryl-tetrahydroisoquinoline analogs as active anti-HIV agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the neuroprotective properties of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This document outlines experimental designs, behavioral assessments, and biochemical analyses crucial for evaluating the therapeutic potential of this compound in the context of neurodegenerative diseases.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the tetrahydroisoquinoline family of compounds, some of which have shown promise as neuroprotective agents.[1][2] The therapeutic potential of these compounds often stems from their ability to mitigate cellular damage cascades implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Key mechanisms of action for related compounds include the scavenging of free radicals, inhibition of glutamate-induced excitotoxicity, and modulation of apoptotic pathways.[1] The following protocols are designed to elucidate whether this compound exhibits similar neuroprotective efficacy.
Animal Models of Neurodegeneration
The selection of an appropriate animal model is critical for studying the specific pathological processes of interest. Rodent models are frequently used due to their genetic tractability, relatively short lifespan, and well-characterized behaviors.[3]
Commonly Used Rodent Models:
-
Parkinson's Disease (PD) Models:
-
6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or striatum, leading to selective degeneration of dopaminergic neurons.[4][5]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP induces parkinsonian-like symptoms and pathology.[4][5]
-
Rotenone Model: Chronic administration of this pesticide can replicate features of PD, including mitochondrial dysfunction and oxidative stress.[5][6]
-
-
Alzheimer's Disease (AD) Models:
-
Scopolamine-induced Amnesia Model: This model is used to study cognitive dysfunction by blocking muscarinic acetylcholine receptors.[7][8]
-
Lipopolysaccharide (LPS) Model: Intracerebral or systemic administration of LPS induces neuroinflammation, a key component of AD pathology.[7][8][9]
-
Amyloid-beta (Aβ) Infusion Model: Direct infusion of Aβ peptides into the brain can mimic the amyloid plaque pathology of AD.[7]
-
-
Cerebral Ischemia Model:
-
Middle Cerebral Artery Occlusion (MCAO): This surgical model mimics stroke by blocking blood flow to a specific brain region, leading to neuronal death.[10]
-
Experimental Design and Workflow
A typical experimental workflow for evaluating the neuroprotective effects of this compound is outlined below.
Caption: Experimental workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
Protocol for 6-OHDA-Induced Model of Parkinson's Disease
This protocol describes the unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) of rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution immediately before use to prevent oxidation.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area.
-
Craniotomy: Make a midline incision on the scalp and retract the skin to expose the skull. Drill a small burr hole over the injection site. Coordinates for the MFB relative to bregma are typically: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates. Infuse 2 µL of the 6-OHDA solution over 4 minutes (0.5 µL/min). Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
Behavioral Assessments
Behavioral tests should be conducted at baseline and at various time points post-lesion to assess motor and cognitive deficits.
4.2.1. Rotarod Test for Motor Coordination [11][12]
This test evaluates motor coordination and balance.
Procedure:
-
Acclimatization/Training: Place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for 5 minutes daily for 3 days before the baseline test.
-
Testing: The rotarod is set to accelerate from 4 to 40 rpm over 5 minutes. Record the latency to fall for each animal. Perform three trials per animal with a 15-minute inter-trial interval.
4.2.2. Cylinder Test for Forelimb Asymmetry
This test assesses the preferential use of the forelimbs.
Procedure:
-
Place the animal in a transparent cylinder (20 cm diameter, 30 cm height).
-
Videorecord the animal's exploratory behavior for 5 minutes.
-
Count the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use.
4.2.3. Morris Water Maze for Spatial Learning and Memory [11]
This test is particularly relevant for models of Alzheimer's disease.
Procedure:
-
Acquisition Phase (4-5 days): The pool is filled with opaque water, and a hidden platform is placed in one quadrant. The animal is released from different starting positions and given 60 seconds to find the platform. Guide the animal to the platform if it fails to find it. Record the escape latency and path length.
-
Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the animal is allowed to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Biochemical and Histological Analyses
Following the final behavioral tests, animals are euthanized, and brain tissue is collected for analysis.
4.3.1. Measurement of Oxidative Stress Markers
Oxidative stress is a common factor in neurodegeneration.[13][14]
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation. The TBARS assay is a common method where MDA reacts with thiobarbituric acid to produce a colored product.
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of this key antioxidant enzyme.[15]
-
Glutathione (GSH) Assay: Measures the levels of this important intracellular antioxidant.
4.3.2. Assessment of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss.[14][16]
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
-
Bax/Bcl-2 Ratio: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 can be determined by Western blotting. An increased ratio is indicative of apoptosis.[1]
4.3.3. Immunohistochemistry for Dopaminergic Neuron Survival
-
Tyrosine Hydroxylase (TH) Staining: TH is the rate-limiting enzyme in dopamine synthesis. Immunohistochemical staining for TH in the substantia nigra and striatum allows for the quantification of surviving dopaminergi.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Hypothetical Behavioral Data
| Group | Rotarod Latency (s) | Cylinder Test (% Contralateral Use) | Morris Water Maze (Time in Target Quadrant, s) |
| Sham + Vehicle | 280 ± 15 | 48 ± 3 | 25 ± 2 |
| 6-OHDA + Vehicle | 120 ± 20 | 15 ± 4 | 23 ± 3 |
| 6-OHDA + Compound (10 mg/kg) | 210 ± 18 | 35 ± 5 | 24 ± 2 |
| 6-OHDA + Compound (20 mg/kg) | 250 ± 16 | 42 ± 4 | 26 ± 3 |
Table 2: Hypothetical Biochemical Data
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | Caspase-3 Activity (fold change) |
| Sham + Vehicle | 1.5 ± 0.2 | 15 ± 1.2 | 1.0 ± 0.1 |
| 6-OHDA + Vehicle | 4.8 ± 0.5 | 8 ± 0.9 | 3.5 ± 0.4 |
| 6-OHDA + Compound (10 mg/kg) | 2.9 ± 0.3 | 11 ± 1.0 | 2.1 ± 0.3 |
| 6-OHDA + Compound (20 mg/kg) | 2.0 ± 0.2 | 13 ± 1.1 | 1.5 ± 0.2 |
Signaling Pathways in Neuroprotection
The neuroprotective effects of tetrahydroisoquinoline derivatives may involve the modulation of several key signaling pathways.
Caption: Potential neuroprotective signaling pathways.
References
- 1. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 3. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of essential oils in animal models of Alzheimer’s and Parkinson’s disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 8. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 9. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 10. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress in Ischemic Brain Damage: Mechanisms of Cell Death and Potential Molecular Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold present in numerous natural products and synthetic molecules of medicinal interest. Given their diverse pharmacological activities, the accurate and precise quantification of THIQ derivatives in biological matrices is paramount for pharmacokinetic studies, drug metabolism research, and toxicological assessments. These application notes provide detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methodologies
A robust and validated analytical method is crucial for obtaining reliable quantitative data. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the biological matrix. UPLC-MS/MS is generally preferred for its higher sensitivity and specificity, making it ideal for low-concentration samples and complex matrices like plasma or tissue homogenates.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical parameters for the quantification of tetrahydroisoquinoline derivatives in biological samples, providing a comparative overview of the two primary analytical techniques.
Table 1: HPLC-UV Method Parameters for a Related Tetrahydroisoquinoline Derivative [1]
| Parameter | Value |
| Instrumentation | High-Performance Liquid Chromatography with UV Detector |
| Column | LiChrosorb RP-1 |
| Mobile Phase | Potassium dihydrogen phosphate/acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Linear Range | 0.05 to 5 µg/mL |
| Limit of Quantification (LOQ) | 20 ng/mL |
| Average Recovery | 78.5% |
| Inter-assay CV% | 6.27% |
Table 2: General UPLC-MS/MS Method Parameters for Small Molecule Quantification in Plasma
| Parameter | Typical Value/Range |
| Instrumentation | Ultra-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | Analyte-dependent, typically in the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Analyte-dependent, often ≤ 1 ng/mL |
| Recovery | >80% |
| Precision and Accuracy | Within ±15% (±20% at LOQ) |
Experimental Protocols
Protocol 1: Quantification by UPLC-MS/MS
This protocol provides a general framework for the development of a sensitive and selective UPLC-MS/MS method for the quantification of this compound in plasma.
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS) (e.g., D5-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Control biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
2. Stock and Working Solutions Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte and IS in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with 50% methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate working solutions into the control biological matrix.
3. Sample Preparation (Protein Precipitation): [2][3]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of cold protein precipitation solvent containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
4. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization: ESI Positive
-
MRM Transitions: To be determined by direct infusion of the analyte and IS. For the analyte, monitor the transition from the protonated molecular ion [M+H]+ to a characteristic product ion. Do the same for the internal standard.
-
Optimize cone voltage and collision energy for each transition.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Protocol 2: Quantification by HPLC-UV
This protocol is adapted from a method for a structurally similar compound and is suitable for applications where high sensitivity is not a prerequisite.[1]
1. Materials and Reagents:
-
This compound analytical standard
-
A suitable internal standard (structurally similar with a different retention time)
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate
-
Control biological matrix (e.g., rat plasma)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Stock and Working Solutions Preparation:
-
Prepare stock and working solutions as described in Protocol 1.
3. Sample Preparation (Solid-Phase Extraction): [1]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 0.5 mL of plasma sample with 0.5 mL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC-UV Conditions:
-
Column: LiChrosorb RP-1 (or equivalent C18 column, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 50 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm
5. Data Analysis:
-
Construct a calibration curve and determine sample concentrations as described in Protocol 1, using peak areas instead of peak area ratios if an internal standard is not used.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of small molecules in biological samples.
Signaling Pathway
Some tetrahydroisoquinoline derivatives have been shown to inhibit the enzyme Phenylethanolamine N-methyltransferase (PNMT).[4][5][6] PNMT is a key enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[7][8] Inhibition of PNMT would lead to a decrease in epinephrine levels and a potential increase in norepinephrine levels, thereby modulating adrenergic signaling.
Caption: Putative signaling pathway modulation by this compound via inhibition of PNMT.
References
- 1. SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. organomation.com [organomation.com]
- 4. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of an inhibitor of phenylethanolamine N-methyltransferase upon stimulated adrenal catecholamine release and excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a Scaffold for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent scaffold in medicinal chemistry, forming the basis of many biologically active compounds. While the specific application of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a fluorescent probe is not extensively documented in scientific literature, the inherent fluorescence of the isoquinoline ring system presents a promising foundation for the development of novel imaging agents.[1] Strategic modifications to this core can yield probes for specific biological targets, enabling applications in high-throughput screening, cellular imaging, and diagnostics.[2]
This document provides a conceptual framework and generalized protocols for the development and application of fluorescent probes based on the this compound scaffold. The methodologies and data presented are based on the known properties of related isoquinoline and quinoline-based fluorophores.
Hypothetical Probe Design and Application
For the purpose of these application notes, we propose a hypothetical fluorescent probe, "THIQ-Fluor," derived from this compound. This probe is conceptualized to target a specific cellular process, such as enzymatic activity or receptor binding, through the addition of a recognition moiety. The design of such probes often involves a modular approach with three key domains: a fluorophore core (the THIQ derivative), a linker, and a target recognition group.[3]
Data Presentation: Hypothetical Photophysical Properties
The anticipated photophysical properties of THIQ-Fluor are summarized in the table below. These values are representative of typical isoquinoline-based fluorescent dyes and would require experimental validation.[2][4]
| Property | Hypothetical Value |
| Maximum Absorption Wavelength (λabs) | ~370 nm |
| Maximum Emission Wavelength (λem) | ~450 nm |
| Stokes Shift | ~80 nm |
| Molar Extinction Coefficient (ε) | ~20,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | 0.45 |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and application of a hypothetical THIQ-based fluorescent probe. Optimization of these protocols is essential for specific experimental contexts.
Protocol 1: Synthesis of a THIQ-Based Fluorescent Probe
This protocol outlines a general synthetic route for coupling a recognition moiety to the THIQ scaffold.
Materials:
-
This compound
-
Recognition moiety with a reactive group (e.g., carboxylic acid)
-
Coupling agents (e.g., EDC, NHS)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Activation of Recognition Moiety: Dissolve the recognition moiety with a carboxylic acid group in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.2 eq) and stir at room temperature for 1 hour to form an active ester.
-
Coupling Reaction: To the activated ester solution, add a solution of this compound (1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final probe using techniques such as NMR and mass spectrometry.
Caption: Synthetic workflow for a hypothetical THIQ-based fluorescent probe.
Protocol 2: Live-Cell Imaging
This protocol describes the general steps for using a THIQ-based probe to visualize live cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes
-
THIQ-Fluor stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a glass-bottom imaging dish and culture until they reach 70-80% confluency.
-
Probe Preparation: Prepare a working solution of THIQ-Fluor (e.g., 1-10 µM) by diluting the stock solution in pre-warmed cell culture medium.
-
Staining: Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image using a fluorescence microscope.
Caption: Experimental workflow for live-cell imaging with a THIQ-based probe.
Protocol 3: In Vitro Enzyme Activity Assay
This protocol outlines a method to assess the ability of THIQ-Fluor to act as a probe for a specific enzyme, where enzymatic activity leads to a change in fluorescence.
Materials:
-
THIQ-Fluor probe
-
Purified enzyme of interest
-
Enzyme-specific buffer
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Reagent Preparation: Prepare a stock solution of the THIQ-Fluor probe in a suitable solvent (e.g., DMSO). Prepare a series of enzyme dilutions in the appropriate reaction buffer.
-
Assay Setup: In a 96-well microplate, add the reaction buffer to each well. Add the enzyme dilutions to their respective wells. Include control wells with no enzyme.
-
Reaction Initiation: Add the THIQ-Fluor probe to each well to initiate the reaction. The final concentration of the probe should be optimized for the specific assay.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Plot the change in fluorescence intensity against the enzyme concentration to determine the assay's sensitivity and dynamic range.
Caption: Conceptual signaling pathway for an enzyme-activated THIQ-Fluor probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-tetrahydroisoquinoline Derivatives as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral 1-phenyl-tetrahydroisoquinoline derivatives as organocatalysts in asymmetric synthesis. These catalysts have demonstrated considerable potential in facilitating a variety of carbon-carbon bond-forming reactions with high levels of stereocontrol, making them valuable tools in the synthesis of complex chiral molecules, including pharmaceutical intermediates.
Introduction
1-Phenyl-tetrahydroisoquinoline and its derivatives represent a class of privileged chiral scaffolds. Their rigid bicyclic structure, coupled with the stereogenic center at the C1 position, allows for effective facial discrimination in organocatalytic transformations. By modifying the substituents on the phenyl ring, the tetrahydroisoquinoline core, and the nitrogen atom, the steric and electronic properties of these catalysts can be fine-tuned to achieve optimal reactivity and enantioselectivity for a range of chemical reactions.
This guide will cover the application of these organocatalysts in three key asymmetric reactions: the Diels-Alder reaction, the allylation of aldehydes, and the Michael addition. Detailed protocols for catalyst synthesis and the respective asymmetric transformations are provided, along with tabulated data to showcase their efficacy.
Synthesis of 1-Phenyl-tetrahydroisoquinoline Organocatalysts
The synthesis of the parent chiral 1-phenyl-tetrahydroisoquinoline scaffold is a critical first step. A common route involves the Bischler-Napieralski reaction followed by asymmetric reduction. Further functionalization at the nitrogen atom allows for the creation of a diverse library of organocatalysts.
Protocol: Synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol outlines a general, two-step procedure for the synthesis of the core scaffold.
Step 1: Synthesis of N-(2-phenylethyl)benzamide
-
To a solution of β-phenylethylamine (1.0 equiv.) in a non-polar solvent such as dichloromethane (DCM) or toluene, add a base, for example, triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-(2-phenylethyl)benzamide, which can be purified by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization and Asymmetric Reduction
-
Add the N-(2-phenylethyl)benzamide from the previous step to a flask containing a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus pentoxide in a suitable solvent like toluene.
-
Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours until the cyclization to 1-phenyl-3,4-dihydroisoquinoline is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench with ice-water. Basify with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the crude dihydroisoquinoline.
-
For the asymmetric reduction, dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol or isopropanol).
-
Add a chiral reducing agent system. A common method is transfer hydrogenation using a chiral catalyst like a Ru-complex with a chiral diamine ligand and a hydrogen source such as formic acid/triethylamine.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 40 °C) for 12-24 hours.
-
After completion, work up the reaction by removing the solvent and purifying the resulting (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline by column chromatography. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Application in Asymmetric Diels-Alder Reactions
1-Phenyl-tetrahydroisoquinoline derivatives bearing a secondary amine can act as effective organocatalysts for the asymmetric Diels-Alder reaction through the formation of a chiral iminium ion intermediate with α,β-unsaturated aldehydes. This activation lowers the LUMO of the dienophile, facilitating the cycloaddition with a diene.
General Experimental Workflow
Caption: General workflow for the asymmetric Diels-Alder reaction.
Protocol: Asymmetric Diels-Alder Reaction
-
To a vial, add the 1-phenyl-tetrahydroisoquinoline-based organocatalyst (10-20 mol%) and a co-catalyst such as triflic acid (10-20 mol%) in a suitable solvent (e.g., DCM or toluene) at room temperature.
-
Add the α,β-unsaturated aldehyde (1.0 equiv.) to the solution and stir for 5-10 minutes.
-
Add the diene (2.0-3.0 equiv.) and stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Cyclopentadiene | 20 | 95 | 64 (endo) |
| 2 | Crotonaldehyde | Cyclopentadiene | 20 | 90 | 58 (endo) |
Application in Asymmetric Allylation of Aldehydes
Chiral N-oxides derived from 1-phenyl-tetrahydroisoquinolines are effective Lewis basic organocatalysts for the asymmetric allylation of aldehydes with allyltrichlorosilane. The N-oxide activates the silicon reagent, leading to a highly enantioselective transfer of the allyl group to the aldehyde.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for asymmetric allylation.
Protocol: Asymmetric Allylation
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-phenyl-tetrahydroisoquinoline N-oxide catalyst (5-10 mol%) in a dry solvent such as DCM at the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 equiv.) to the solution.
-
Add allyltrichlorosilane (1.2 equiv.) dropwise to the stirred solution.
-
Maintain the reaction at the specified temperature for the required duration (typically 12-24 hours), monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | 85 | 91 |
| 2 | 4-Nitrobenzaldehyde | 10 | 93 | 88 |
| 3 | 2-Naphthaldehyde | 10 | 82 | 90 |
Application in Asymmetric Michael Addition
Guanidine-functionalized 1-phenyl-tetrahydroisoquinoline derivatives can act as potent Brønsted base organocatalysts for the asymmetric Michael addition of pronucleophiles, such as malonates or β-ketoesters, to nitro-olefins. The guanidinium moiety activates the nucleophile through hydrogen bonding, while the chiral scaffold directs the stereochemical outcome of the addition.
Proposed Mechanism of Activation
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the development of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and effective methods for synthesizing the this compound core structure are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction. The choice between these routes often depends on the availability of starting materials, desired substitution patterns, and scalability.
Q2: Which synthetic route, Bischler-Napieralski or Pictet-Spengler, is generally preferred for this specific molecule?
Both routes are viable. The Bischler-Napieralski reaction is a robust method for forming the dihydroisoquinoline intermediate, which is then reduced to the final tetrahydroisoquinoline.[1][2][3] The Pictet-Spengler reaction offers a more direct approach to the tetrahydroisoquinoline ring system.[4][5] The presence of electron-donating methoxy groups on the phenyl ring activates it for the intramolecular electrophilic aromatic substitution in both reactions, generally leading to good yields.[6][7]
Q3: What are the critical factors that influence the yield in these syntheses?
Several factors significantly impact the reaction yield:
-
Purity of Starting Materials: Impurities in the starting β-phenylethylamine or aldehyde/amide can lead to side reactions and lower yields.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are crucial and require careful optimization.[8][9]
-
Atmosphere: Inert atmospheric conditions (e.g., nitrogen or argon) are often necessary to prevent side reactions and degradation of reagents and intermediates.
-
Work-up Procedure: Proper quenching, extraction, and purification techniques are essential to isolate the desired product in high purity and yield.
Troubleshooting Guides
Bischler-Napieralski Reaction Route
This route involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is subsequently reduced.
Issue 1: Low or No Yield of the Dihydroisoquinoline Intermediate
| Potential Cause | Troubleshooting Recommendation |
| Inactive Aromatic Ring | While the 6,7-dimethoxy substitution is activating, ensure the purity of the starting β-phenylethylamide. |
| Ineffective Dehydrating Agent | For less reactive substrates, stronger dehydrating agents may be needed. A combination of P₂O₅ in refluxing POCl₃ can be more effective.[8] Alternatively, milder and often higher-yielding modern protocols using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be employed.[6][8] |
| Side Reactions | A common side reaction is the retro-Ritter reaction, forming a styrene derivative.[2][6] This can be minimized by using milder reaction conditions or employing a nitrile as the solvent to shift the equilibrium away from the side product.[2] |
| Decomposition | High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[8] |
Issue 2: Difficulty in the Reduction of the Dihydroisoquinoline
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reduction | Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used. Monitor the reaction by TLC to confirm the disappearance of the imine intermediate. |
| Product Degradation | Some reducing agents can be harsh. If product degradation is observed, consider milder reducing agents or catalytic hydrogenation (e.g., H₂/Pd-C). |
Pictet-Spengler Reaction Route
This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Issue 1: Low Yield of the Tetrahydroisoquinoline Product
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Imine Formation | Ensure anhydrous conditions, as water can inhibit the formation of the imine intermediate. The use of a dehydrating agent (e.g., molecular sieves) may be beneficial. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical. Protic acids like HCl, H₂SO₄, or TFA are commonly used.[9] For some substrates, Lewis acids such as BF₃·OEt₂ may provide better yields.[9] |
| Unfavorable Reaction Temperature | The optimal temperature can vary. Some reactions proceed well at room temperature, while others may require heating.[9] Experiment with a range of temperatures, but be mindful that higher temperatures can also lead to decomposition.[9] |
| Poor Solvent Choice | While traditionally performed in protic solvents, aprotic solvents like dichloromethane, toluene, or acetonitrile have been shown to give superior yields in some cases.[4][9] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization (POCl₃ Method)
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution in an ice bath and add phosphorus oxychloride (POCl₃) (1.1 to 5.0 equiv) dropwise.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3,4-dihydroisoquinoline intermediate by column chromatography or recrystallization.[8]
Protocol 2: Milder Bischler-Napieralski Cyclization (Tf₂O Method)
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[6][8]
Protocol 3: Pictet-Spengler Reaction
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in a suitable solvent (e.g., methanol or dichloromethane), add the desired aldehyde (1.0-1.2 equiv).
-
Stir the mixture at room temperature to form the imine. This can be monitored by TLC.
-
Add the acid catalyst (e.g., trifluoroacetic acid) and continue stirring. The reaction may require heating to reflux.
-
Monitor the cyclization by TLC until the starting materials are consumed.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography.[10]
Visualizations
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Enhancing the Solubility of 1-Phenyl-Tetrahydroisoquinoline Derivatives
For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of 1-phenyl-tetrahydroisoquinoline derivatives is a frequent challenge. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these solubility issues and facilitate seamless experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility problems encountered with 1-phenyl-tetrahydroisoquinoline derivatives.
Issue 1: Compound precipitates out of aqueous buffer during assay setup.
-
Possible Cause: The aqueous solubility of the free base form of the 1-phenyl-tetrahydroisoquinoline derivative is exceeded. The free base form is known to be poorly soluble in water.[1][2]
-
Solution:
-
pH Adjustment: Since these compounds are typically weakly basic, lowering the pH of the buffer can increase the proportion of the more soluble ionized form.[3] Experiment with a pH range to find the optimal balance between solubility and the stability of your compound and assay components.
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3][4] When preparing the working solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.[3] Keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid affecting the biological assay.[3]
-
Issue 2: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: The compound may be forming aggregates at the tested concentrations, leading to variable effective concentrations and potential non-specific activity.
-
Solution:
-
Visual Inspection: Before and during your experiment, visually inspect the solution for any signs of cloudiness or precipitation.
-
Incorporate Surfactants: The inclusion of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in the assay buffer can help to prevent aggregation.[3]
-
Sonication: Brief sonication of the final working solution can help to break up small aggregates and improve dissolution.[3]
-
Issue 3: Difficulty in preparing a sufficiently concentrated stock solution.
-
Possible Cause: The compound has low solubility even in common organic solvents.
-
Solution:
-
Solvent Screening: Test the solubility of your compound in a range of organic solvents, including DMSO, ethanol, and N,N-dimethylformamide (DMF).[4]
-
Gentle Warming: Gentle warming of the solution may aid in dissolution, but be cautious of potential compound degradation.
-
Salt Formation: Consider converting the free base to a more soluble salt form, such as a succinate or hydrochloride salt.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of a typical 1-phenyl-tetrahydroisoquinoline derivative?
A1: The free base form of 1-phenyl-tetrahydroisoquinoline derivatives generally exhibits very low aqueous solubility, often less than 0.1 mg/mL.[1][2] However, their solubility is significantly influenced by pH and can be increased in acidic conditions.
Q2: What are the most common and effective strategies for enhancing the solubility of these compounds?
A2: The most widely used and effective strategies include:
-
Salt Formation: Converting the basic nitrogen of the tetrahydroisoquinoline ring into a salt, such as a succinate or hydrochloride salt, can dramatically increase aqueous solubility.[5][6]
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range can increase the surface area available for dissolution, thereby improving the dissolution rate and saturation solubility.[7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic 1-phenyl-tetrahydroisoquinoline derivative within the cavity of a cyclodextrin molecule can form a water-soluble inclusion complex.[8][9]
Q3: How does salt formation improve the solubility of 1-phenyl-tetrahydroisoquinoline derivatives?
A3: Salt formation introduces an ionic character to the molecule. The salt of a weakly basic drug, like a 1-phenyl-tetrahydroisoquinoline derivative, will dissociate in water, yielding the protonated (charged) form of the drug, which is significantly more soluble than the neutral free base.
Q4: Will modifying my compound to improve solubility affect its biological activity?
A4: While the primary goal of these formulation strategies is to enhance solubility without altering the chemical structure of the active moiety, it is crucial to include appropriate controls in your experiments. For instance, the vehicle used for solubilization (e.g., co-solvents, surfactants, cyclodextrins) should be tested alone to ensure it does not have any confounding effects on the biological assay.
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of a representative 1-phenyl-tetrahydroisoquinoline derivative, solifenacin, and its succinate salt, illustrating the significant impact of salt formation.
| Compound/Formulation | Solvent/Medium | Temperature | Solubility | Reference(s) |
| Solifenacin (Free Base) | Water | Room Temperature | < 0.1 mg/mL | [1] |
| Solifenacin Succinate | Water | Room Temperature | Freely Soluble | [5][10] |
| Solifenacin Succinate | pH 1.2 Buffer | Room Temperature | Very Soluble | [5] |
| Solifenacin Succinate | pH 4.5 Buffer | Room Temperature | Freely Soluble | [5] |
| Solifenacin Succinate | pH 6.8 Buffer | Room Temperature | Sparingly Soluble | [5] |
| Solifenacin Succinate | PBS (pH 7.2) | Room Temperature | ~10 mg/mL | [4][11] |
| Solifenacin Succinate | Ethanol | Room Temperature | ~5 mg/mL | [4] |
| Solifenacin Succinate | DMSO | Room Temperature | ~25 mg/mL | [4] |
| Solifenacin Succinate | DMF | Room Temperature | ~25 mg/mL | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of 1-phenyl-tetrahydroisoquinoline derivatives.
Protocol 1: Salt Formation (Succinate Salt)
This protocol describes a general procedure for the formation of a succinate salt of a 1-phenyl-tetrahydroisoquinoline derivative.
-
Dissolution: Dissolve the 1-phenyl-tetrahydroisoquinoline free base in a suitable organic solvent, such as ethanol or acetone.
-
Acid Addition: In a separate container, dissolve an equimolar amount of succinic acid in the same solvent. Gentle warming may be required.
-
Mixing and Precipitation: Slowly add the succinic acid solution to the free base solution with constant stirring. The salt will typically precipitate out of the solution.
-
Isolation: Cool the mixture to facilitate complete precipitation. Collect the solid salt by filtration.
-
Washing and Drying: Wash the collected salt with a small amount of cold solvent to remove any unreacted starting materials and then dry it under a vacuum.
-
Characterization: Confirm the formation of the salt and its purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC). Determine the aqueous solubility of the newly formed salt.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol outlines a common method for producing a nanosuspension of a poorly soluble compound.
-
Preparation of Stabilizer Solution: Prepare an aqueous solution of a suitable stabilizer or combination of stabilizers. A common choice is a mixture of a polymer and a surfactant, for example, 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.[12]
-
Pre-suspension: Disperse the 1-phenyl-tetrahydroisoquinoline derivative in the stabilizer solution to form a pre-suspension.
-
Milling: Add the pre-suspension and milling media (e.g., zirconium oxide beads) to a milling chamber. Mill the suspension at a high speed for a sufficient duration to achieve the desired particle size. The milling time will need to be optimized for the specific compound and equipment.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size and distribution (e.g., using Dynamic Light Scattering), zeta potential (to assess stability), and crystallinity (using Powder X-ray Diffraction - PXRD and DSC).
-
Solubility and Dissolution Testing: Determine the saturation solubility and dissolution rate of the nanosuspension and compare it to the unprocessed compound.
Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method
This method is a simple and effective way to prepare cyclodextrin inclusion complexes.
-
Mixing: Place a molar equivalent of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.
-
Wetting: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to the cyclodextrin to form a paste.
-
Incorporation of Drug: Gradually add one molar equivalent of the 1-phenyl-tetrahydroisoquinoline derivative to the paste and knead for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and PXRD.
-
Solubility Assessment: Determine the aqueous solubility of the inclusion complex and compare it to the free drug.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Experimental workflow for nanosuspension preparation.
Caption: Workflow for cyclodextrin inclusion complexation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (EVT-321410) | 118864-75-8 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medsinfo.com.au [medsinfo.com.au]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. oatext.com [oatext.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Tetrahydroisoquinoline Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diastereomers of substituted tetrahydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of substituted tetrahydroisoquinoline diastereomers often challenging?
A1: Diastereomers of substituted tetrahydroisoquinolines possess identical molecular weight and often exhibit very similar physicochemical properties, such as polarity, solubility, and pKa.[1][2] These similarities can make their separation by standard chromatographic or crystallization techniques difficult, as the subtle differences in their three-dimensional structures require highly selective methods to achieve baseline resolution. The nature and position of substituents on the tetrahydroisoquinoline core can further influence these properties, adding to the complexity of the separation.
Q2: What are the primary techniques for separating diastereomers of substituted tetrahydroisoquinolines?
A2: The most common and effective techniques for separating these diastereomers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and fractional crystallization.[3] HPLC and SFC are often preferred for their high resolving power and applicability to a wide range of substituted tetrahydroisoquinolines.[4] Fractional crystallization can be a cost-effective method for large-scale separations but is highly dependent on the crystallization behavior of the specific diastereomers.[5]
Q3: How do I choose between HPLC and SFC for my separation?
A3: The choice between HPLC and SFC depends on several factors, including the properties of the diastereomers, the required scale of purification, and available equipment. SFC is often faster and considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption.[4] It can be particularly advantageous for preparative scale separations.[4] HPLC, especially with chiral stationary phases, offers a wide range of selectivities and is a well-established technique with a broad knowledge base. For complex mixtures, SFC can sometimes offer unique selectivity compared to HPLC.[3]
Q4: Can I use derivatization to aid in the separation?
A4: Yes, derivatization with a chiral reagent can convert a pair of enantiomers into diastereomers, which can then be separated on a standard achiral column.[6][7][8] This indirect method can be very effective, especially when direct separation proves difficult. For example, derivatization of the secondary amine of the tetrahydroisoquinoline with a chiral reagent like (-)-(1R)-menthyl chloroformate can produce diastereomeric carbamates that are readily separable by GC or HPLC.[6][7][8]
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause | Solution |
| Poor Resolution/Co-elution | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Flow rate is too high. 4. Column temperature is not optimized. | 1. Screen different columns (e.g., C18, Phenyl, Cyano, Chiral Stationary Phases). 2. Systematically vary the mobile phase composition (e.g., solvent ratios, additives like TFA or TEA). 3. Reduce the flow rate to increase interaction time with the stationary phase. 4. Optimize the column temperature; sometimes sub-ambient temperatures can improve resolution. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to suppress the ionization of the basic tetrahydroisoquinoline nitrogen. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column overload (less common). | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the sample concentration. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Fluctuations in column temperature. | 1. Ensure the column is fully equilibrated with the mobile phase before each run. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a stable temperature. |
SFC Separation Issues
| Problem | Possible Cause | Solution |
| Poor Resolution | 1. Incorrect stationary phase. 2. Co-solvent and additive not optimized. 3. Back pressure and temperature not optimal. | 1. Screen a variety of chiral and achiral stationary phases. Polysaccharide-based chiral columns are often a good starting point. 2. Vary the co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage. Additives like amines or acids can significantly impact selectivity. 3. Systematically adjust the back pressure and temperature to modify the fluid density and solvating power of the mobile phase. |
| Peak Shape Issues | 1. Inappropriate co-solvent. 2. Sample overload. | 1. Try different alcohol co-solvents. 2. Reduce the amount of sample injected. |
| Low Recovery | 1. Poor solubility of the compound in the mobile phase. | 1. Increase the percentage of the co-solvent or try a different co-solvent to improve solubility. |
Fractional Crystallization Issues
| Problem | Possible Cause | Solution |
| No Crystallization | 1. Solution is not supersaturated. 2. Inappropriate solvent system. | 1. Concentrate the solution or cool it to a lower temperature. 2. Screen a variety of solvents or solvent mixtures to find one where the diastereomers have significantly different solubilities. |
| Co-crystallization of Diastereomers | 1. Diastereomers have very similar solubilities in the chosen solvent. 2. Cooling rate is too fast. | 1. Perform a systematic solvent screening to find a solvent system that maximizes the solubility difference. 2. Employ a slow cooling profile to allow for selective crystallization of the less soluble diastereomer. Seeding with a pure crystal of the desired diastereomer can be beneficial. |
| Low Yield | 1. The solubility of the desired diastereomer is still significant at the final crystallization temperature. | 1. Cool the solution to a lower temperature. 2. Add an anti-solvent to decrease the solubility of the desired diastereomer. |
Experimental Protocols
Protocol 1: HPLC Method for Diastereomer Separation
This protocol provides a general starting point for developing an HPLC method for the separation of substituted tetrahydroisoquinoline diastereomers.
1. Column Selection:
-
Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
If resolution is poor, screen other stationary phases such as Phenyl-Hexyl or a polar-embedded phase.
-
For particularly challenging separations, consider using a chiral stationary phase (e.g., polysaccharide-based).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes.
4. Optimization:
-
Adjust the gradient slope and time to improve the resolution between the diastereomeric peaks.
-
If peak tailing is observed for the basic tetrahydroisoquinoline, consider using a mobile phase with a higher pH (e.g., using a phosphate buffer) or adding a competing base like 0.1% triethylamine (TEA).
-
Vary the column temperature between 20 °C and 40 °C to see its effect on selectivity.
Protocol 2: SFC Method for Diastereomer Purification
This protocol outlines a general approach for developing a preparative SFC method.
1. Analytical Method Development (Screening):
-
Columns: Screen a set of chiral stationary phases (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase: Supercritical CO2 as the main mobile phase.
-
Co-solvent: Screen different alcohols (methanol, ethanol, isopropanol) at a gradient of 5% to 40% over 5-10 minutes.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
2. Method Optimization:
-
Based on the screening results, select the column and co-solvent that provide the best initial separation.
-
Optimize the separation by converting the gradient to an isocratic method.
-
Fine-tune the isocratic co-solvent percentage, back pressure, and temperature to maximize resolution and minimize run time.
3. Preparative Scale-Up:
-
Use a larger-bore column with the same stationary phase as the optimized analytical method.
-
Increase the flow rate proportionally to the column cross-sectional area.
-
Perform loading studies to determine the maximum sample amount that can be injected without compromising resolution.
-
Utilize stacked injections to increase throughput.
Protocol 3: Fractional Crystallization
This protocol provides a general workflow for separating diastereomers by fractional crystallization.
1. Solvent Screening:
-
Dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof) at an elevated temperature to achieve complete dissolution.
-
Allow the solutions to cool slowly to room temperature and then in a refrigerator.
-
Observe which solvent system yields crystalline material and analyze the solid and mother liquor by a suitable analytical method (e.g., HPLC) to determine if there is an enrichment of one diastereomer.
2. Optimization of Crystallization Conditions:
-
Once a promising solvent system is identified, optimize the concentration of the diastereomeric mixture and the cooling profile.
-
A slow, controlled cooling rate is generally preferred.
-
Consider using a seed crystal of the desired pure diastereomer to induce crystallization.
3. Recrystallization:
-
The enriched crystalline material may require one or more subsequent recrystallizations to achieve high diastereomeric purity.
-
Analyze the purity after each recrystallization step.
Quantitative Data Summary
The following tables provide representative quantitative data from the literature for the separation of diastereomers, which can serve as a benchmark for method development.
Table 1: Representative HPLC Separation Data
| Compound Type | Column | Mobile Phase | Resolution (Rs) | Separation Factor (α) |
| N-Acyl-β-carboline Diastereomers | Reversed-Phase C18 | Acetonitrile/Water Gradient | > 1.5 | 1.1 - 1.3 |
| Diastereomeric Amides | Silica Gel | Hexane/Ethyl Acetate | 1.79 | Not Reported |
| Diastereomeric Esters | Silica Gel | Hexane/Isopropanol | > 1.0 | 1.18 |
Data synthesized from literature examples for illustrative purposes.[9][10]
Table 2: Representative SFC Separation Data
| Compound Type | Chiral Stationary Phase | Co-solvent | Resolution (Rs) |
| Pharmaceutical Diastereomers | Cellulose-based | Methanol | > 2.0 |
| Pharmaceutical Diastereomers | Amylose-based | Ethanol | > 1.5 |
Data synthesized from literature examples for illustrative purposes.
Visualizations
Caption: Workflow for Diastereomer Purification.
Caption: HPLC Troubleshooting Logic Flow.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. selvita.com [selvita.com]
- 5. youtube.com [youtube.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 10. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the Bischler-Napieralski Synthesis of Isoquinolines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines, key intermediates in the preparation of isoquinoline alkaloids and other pharmacologically active compounds. This guide offers troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that converts β-arylethylamides or β-arylethylcarbamates into 3,4-dihydroisoquinolines.[1] This cyclization is typically promoted by a dehydrating agent under acidic conditions.[2] The resulting dihydroisoquinolines can then be oxidized to furnish the corresponding aromatic isoquinolines.[1]
Q2: What are the most common dehydrating agents used in this synthesis?
Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[2][3] For substrates with less activated aromatic rings, a more potent combination, such as P₂O₅ in refluxing POCl₃, is often employed.[4] Milder and more modern reagents include triflic anhydride (Tf₂O) and polyphosphoric acid (PPA).[1][2]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed via one of two main pathways, depending on the specific reaction conditions.[2] One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization.[5] An alternative pathway proceeds through a highly electrophilic nitrilium ion intermediate that is subsequently trapped by the electron-rich aromatic ring to form the cyclized product.[2]
Troubleshooting Guide
This guide addresses common challenges encountered during the Bischler-Napieralski synthesis in a question-and-answer format.
Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Insufficiently Activated Aromatic Ring | The cyclization is an electrophilic aromatic substitution, which is more facile with electron-donating groups on the aromatic ring.[1] If your substrate has electron-withdrawing groups, consider using a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ or switching to a milder, more modern protocol using Tf₂O with a non-nucleophilic base like 2-chloropyridine.[1] |
| Inadequate Dehydrating Agent | For less reactive substrates, POCl₃ alone may not be sufficient.[1] A combination of P₂O₅ and POCl₃, or the use of Tf₂O, can enhance the reaction rate and yield. |
| Moisture in the Reaction | The reagents and solvent must be anhydrous, as moisture will quench the dehydrating agent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | While heating is often necessary, excessively high temperatures can lead to decomposition.[1] If the reaction is sluggish, consider switching to a higher-boiling solvent (e.g., from toluene to xylene).[3] Conversely, for sensitive substrates, milder conditions with Tf₂O at lower temperatures (-20 °C to room temperature) may be beneficial.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the starting material has been consumed. Reaction times can vary from a few hours to over 24 hours depending on the substrate and conditions.[1] |
Q5: I am observing a significant amount of a styrene byproduct. What is this side reaction and how can I minimize it?
The formation of a styrene derivative is a common side reaction known as the retro-Ritter reaction .[4] This occurs when the nitrilium ion intermediate fragments. This side reaction is more prevalent when the resulting styrene is highly conjugated.[1]
Strategies to Minimize the Retro-Ritter Reaction:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[3]
-
Milder Conditions: Employing a modern protocol with Tf₂O and 2-chloropyridine at lower temperatures can suppress this side reaction.[1]
-
Alternative Reagents: A method developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1]
Q6: I have isolated a product with an unexpected substitution pattern on the aromatic ring. What could be the cause?
Unexpected regioisomers can form, particularly with certain substitution patterns on the aromatic ring. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide exclusively with P₂O₅ can lead to a mixture of the expected "normal" product and an "abnormal" product where cyclization occurs at the ipso-carbon, followed by rearrangement.[5] Careful analysis of the product mixture using NMR and mass spectrometry is crucial. Adjusting the dehydrating agent (e.g., using POCl₃ alone) may favor the formation of the desired regioisomer.
Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?
Tar formation is often a result of polymerization or decomposition at high temperatures or with prolonged reaction times.[1]
-
Temperature Control: Carefully control the reaction temperature and consider a gradual increase to the desired temperature.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent over-heating.
-
Solvent: Ensure sufficient anhydrous solvent is used to maintain a stirrable mixture.
Data Presentation: Optimizing Reaction Conditions
The choice of dehydrating agent, solvent, temperature, and reaction time significantly impacts the yield of the Bischler-Napieralski synthesis. The following tables provide comparative data for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide to 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a common substrate.
Table 1: Effect of Dehydrating Agent on Yield
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| POCl₃ | Toluene | 110 | 4 | ~75 |
| P₂O₅ in POCl₃ | Toluene | 110 | 2 | ~85 |
| PPA | - | 140 | 1 | ~60 |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 to 0 | 1 | ~95 |
Table 2: Effect of Aromatic Ring Substituents on Yield
The electronic nature of the substituents on the β-arylethylamide has a profound effect on the reaction's success. Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic substitution, generally leading to higher yields. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more challenging and often resulting in lower yields.[1]
| Substituent on Aromatic Ring | Classification | Dehydrating Agent | Typical Yield Range (%) |
| 3,4-Dimethoxy | Strong EDG | POCl₃ | 75-90 |
| 4-Methoxy | EDG | POCl₃ | 60-80 |
| Unsubstituted | Neutral | P₂O₅ in POCl₃ | 40-60 |
| 4-Nitro | Strong EWG | P₂O₅ in POCl₃ / Tf₂O | <20 (often fails) |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is suitable for substrates with activated aromatic rings.[1]
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 2.0 to 3.0 equivalents) dropwise at room temperature. An ice bath can be used to control any exothermic reaction.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times usually range from 2 to 6 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method is often preferred for more sensitive substrates and can provide higher yields under milder conditions.[1]
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Diagrams
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Generalized mechanism of the Bischler-Napieralski reaction.
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.
Caption: Competing pathways: Bischler-Napieralski vs. Retro-Ritter.
References
Troubleshooting low cell permeability of novel tetrahydroisoquinoline drug candidates
Welcome to the Technical Support Center for troubleshooting low cell permeability of novel tetrahydroisoquinoline (THIQ) drug candidates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it crucial for THIQ drug candidates?
A1: Cell permeability is the ability of a drug to pass through a cell membrane to reach its intracellular target. It is a critical factor for the oral bioavailability and therapeutic efficacy of a drug. For many THIQ compounds to be effective, they must cross biological membranes to engage with their targets within the cell. Poor permeability can lead to low intracellular drug concentrations, diminishing the therapeutic effect.
Q2: What are the common reasons for the low cell permeability of THIQ compounds?
A2: The low cell permeability of THIQ drug candidates can be attributed to several factors:
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Physicochemical Properties: High molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area can limit passive diffusion across the lipid cell membrane. The solubility of the compound also plays a crucial role; poor aqueous solubility can limit the concentration of the drug available for absorption.[1][2]
-
Active Efflux: THIQ derivatives can be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[3][4][5] This prevents the drug from accumulating to effective concentrations within the cell.
Q3: How should I begin troubleshooting a THIQ candidate with suspected low permeability?
A3: A systematic approach is recommended. Start by evaluating the compound's passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA). This will indicate if the physicochemical properties of the molecule are a limiting factor. Subsequently, use a cell-based assay, such as the Caco-2 permeability assay, to assess permeability in a more biologically relevant system that includes active transport mechanisms.
Q4: What are the key differences between the PAMPA and Caco-2 assays for permeability assessment?
A4: The main difference is that PAMPA measures only passive diffusion across an artificial lipid membrane, providing a baseline for a compound's ability to cross a lipid barrier. In contrast, the Caco-2 assay uses a monolayer of human intestinal cells, which express efflux transporters like P-gp. This allows for the evaluation of both passive diffusion and active transport, offering a more comprehensive prediction of in vivo intestinal absorption.
Section 2: Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
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Possible Cause: The inherent physicochemical properties of the THIQ compound are unfavorable for passive diffusion.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Review the compound's calculated and experimental LogP, molecular weight, polar surface area (PSA), and number of hydrogen bond donors/acceptors.
-
Structural Modification: Consider medicinal chemistry strategies to optimize these properties. For instance, masking polar functional groups through a prodrug approach can enhance lipophilicity and improve passive diffusion.[6] Adding lipophilic moieties can also improve absorption.
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Formulation Strategies: For compounds with low solubility, consider formulation approaches such as the use of surfactants or cyclodextrins. Be aware that these can sometimes decrease permeability by reducing the free fraction of the drug available for absorption.[2]
-
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assay (Apical to Basolateral)
-
Possible Cause 1: Poor passive diffusion, consistent with PAMPA results.
-
Troubleshooting Steps:
-
If PAMPA results also show low permeability, the issue is likely related to the compound's physicochemical properties (refer to Issue 1).
-
-
Possible Cause 2: The compound is a substrate for active efflux pumps.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as the Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator of active efflux.
-
Issue 3: High Efflux Ratio (>2) in Bidirectional Caco-2 Assay
-
Possible Cause: Your THIQ compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp). Several tetrahydroisoquinoline derivatives have been identified as P-gp substrates.[5]
-
Troubleshooting Steps:
-
Co-administration with an Efflux Pump Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
-
Structural Modifications to Evade Efflux: Medicinal chemistry efforts can be directed at modifying the THIQ scaffold to reduce its affinity for P-gp. This may involve altering substituents that are key for P-gp recognition.
-
Issue 4: Inconsistent Results or Poor Compound Recovery
-
Possible Cause 1: Poor aqueous solubility in the assay buffer.
-
Troubleshooting Steps:
-
Experimentally determine the solubility of your THIQ compound in the assay buffer.
-
If solubility is low, consider adding a small, standardized percentage of a co-solvent like DMSO. However, be cautious as high concentrations of co-solvents can impact cell monolayer integrity.
-
-
Possible Cause 2: Compound instability in the assay medium.
-
Troubleshooting Steps:
-
Incubate the compound in the assay buffer under the same conditions as the permeability experiment (e.g., 37°C for 2 hours) and quantify its concentration over time to assess stability.
-
-
Possible Cause 3: Non-specific binding to the assay plates or apparatus.
-
Troubleshooting Steps:
-
Use low-adsorption plates for your experiments.
-
Quantify the compound concentration in the donor chamber at the beginning and end of the experiment to calculate a mass balance and determine the percentage of compound lost to non-specific binding.
-
Section 3: Data Interpretation & Tables
Table 1: General Classification of Permeability based on Caco-2 Papp (A-to-B) Values
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1.0 | Low |
| 1.0 - 10.0 | Moderate |
| > 10.0 | High |
Table 2: Example Data from a Bidirectional Caco-2 Assay for a Hypothetical THIQ Compound
| Condition | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| THIQ-123 | 0.8 | 9.6 | 12.0 |
| THIQ-123 + Verapamil (50 µM) | 4.5 | 5.0 | 1.1 |
Table 3: Key Physicochemical Properties Influencing Passive Permeability
| Property | Favorable for High Permeability |
| Molecular Weight (MW) | < 500 Da |
| LogP (Lipophilicity) | 1 - 5 |
| Polar Surface Area (PSA) | < 140 Ų |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of a compound.
-
Prepare Lipid Solution: A common lipid solution is 10% lecithin in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate and allow the solvent to evaporate.
-
Prepare Compound Solution: Dissolve the THIQ compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble the "Sandwich": Place the lipid-coated donor plate onto the acceptor plate.
-
Add Compound: Add the compound solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using an appropriate formula that takes into account the concentration in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for conducting a bidirectional Caco-2 assay to assess both passive permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).
-
Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Prepare Dosing Solution: Dissolve the THIQ compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
Apical-to-Basolateral (A-to-B) Permeability: a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
Basolateral-to-Apical (B-to-A) Permeability: a. Follow the same procedure as for A-to-B, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Assay with Inhibitor (Optional): To investigate the involvement of specific transporters, pre-incubate the cells with an inhibitor (e.g., 50 µM verapamil for P-gp) for 30-60 minutes before adding the THIQ compound and the inhibitor to the donor chamber.
-
Sample Analysis: Quantify the concentration of the THIQ compound in all collected samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio: ER = Papp (B-to-A) / Papp (A-to-B).
Section 5: Visual Guides
Below are diagrams to help visualize key concepts and workflows in troubleshooting the low cell permeability of THIQ drug candidates.
Caption: A systematic workflow for troubleshooting low cell permeability of THIQ candidates.
Caption: Mechanisms impacting intracellular concentration of THIQ drug candidates.
Caption: Mechanism of P-gp efflux and its inhibition by compounds like verapamil.
References
- 1. researchgate.net [researchgate.net]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The information provided is intended to help mitigate and understand potential off-target effects.
Section 1: Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects Observed in Cellular Assays
Question: We are observing unexpected cellular phenotypes that do not align with the presumed on-target activity of this compound. What could be the cause and how can we investigate it?
Answer:
Unexpected phenotypic effects often arise from off-target interactions. Based on the chemical structure of this compound, potential off-target interactions may include binding to sigma receptors (specifically the σ2 subtype), and potentially other G-protein coupled receptors (GPCRs) or ion channels. To investigate this, we recommend a tiered approach to identify potential off-target binding.
Recommended Troubleshooting Workflow:
-
Initial Off-Target Profiling: Perform a broad off-target screening panel to identify potential unintended targets. A radioligand binding assay panel covering a wide range of receptors, ion channels, and transporters is a cost-effective initial step.
-
Focused Investigation: Based on the initial screen, or if you have a specific hypothesis, conduct more detailed binding affinity studies for high-probability off-targets. For this compound, we suggest focusing on:
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Sigma Receptors (σ1 and σ2): Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown high affinity for the σ2 receptor.[1][2]
-
Dopamine Receptors (especially D3): The tetrahydroisoquinoline core is a known scaffold for dopamine receptor ligands.
-
Serotonin Receptors: Various serotonin receptor subtypes could be potential off-targets.
-
Adrenergic Receptors: The phenethylamine moiety is a classic pharmacophore for adrenergic ligands.
-
NMDA Receptors: Some 1-phenyl-tetrahydroisoquinoline derivatives have shown affinity for the NMDA receptor ion channel.[3][4]
-
-
Functional Assays: Once a binding affinity is confirmed for an off-target, it is crucial to determine the functional consequence of this interaction (i.e., agonist, antagonist, inverse agonist, or channel blocker).
-
Cellular Target Engagement: Employ a Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages the identified off-target in a cellular context.
Workflow Diagram:
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 1-phenyl-tetrahydroisoquinoline compounds in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-phenyl-tetrahydroisoquinoline (THIQ) compounds in solution. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 1-phenyl-THIQ compounds in solution?
A1: The stability of 1-phenyl-THIQ compounds is primarily influenced by a combination of environmental and chemical factors. These include:
-
Solvent Choice: The polarity of the solvent is critical. Aprotic solvents generally offer a more stable environment compared to protic solvents.
-
Presence of Oxygen: As oxidation is a major degradation pathway, the presence of dissolved oxygen can significantly accelerate the degradation of THIQ compounds, often leading to rearomatization.[1][2]
-
Temperature: Higher temperatures typically increase the rate of chemical degradation, including oxidation and hydrolysis.[3] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended.[3]
-
Light Exposure: Some THIQ compounds may be sensitive to light. It is a general best practice to store solutions in amber vials or otherwise protected from light to prevent photochemical degradation.[3]
-
pH: The pH of aqueous solutions can influence hydrolytic stability. While specific data for 1-phenyl-THIQ is limited, related heterocyclic compounds show pH-dependent stability.
Q2: How should I prepare and store stock solutions of 1-phenyl-THIQ compounds?
A2: For optimal stability, stock solutions should be prepared in a high-purity aprotic solvent such as dichloromethane (DCM) or acetonitrile (ACN).[4] Based on general best practices for potentially sensitive compounds, solutions should be stored under the following conditions:
-
Container: Use tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.
-
Temperature: Store at low temperatures, such as -20°C, for long-term stability.[3] One source indicates a half-life of over 6 months at -20°C in dichloromethane.
-
Atmosphere: For maximum stability, particularly for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q3: What are the common degradation products of 1-phenyl-THIQ?
A3: The most common degradation pathway is oxidation, which leads to the formation of the corresponding 1-phenyl-3,4-dihydroisoquinoline and subsequently the fully aromatized 1-phenylisoquinoline.[1] Enzymatic and electrochemical oxidations of related phenolic THIQ-carboxylic acids have been shown to yield the 3,4-dihydroisoquinoline derivative.
Troubleshooting Guide
Problem 1: My 1-phenyl-THIQ solution is showing a color change (e.g., turning yellow) over time.
-
Probable Cause: This is often a visual indicator of oxidation or other chemical degradation. The formation of conjugated systems, such as those in the oxidized isoquinoline product, can lead to color development.
-
Solution:
-
Verify Purity: Immediately analyze the solution using a stability-indicating method like HPLC-UV to identify and quantify the parent compound and any new peaks (see Experimental Protocols).
-
Solvent Check: If you are using a protic solvent (e.g., methanol, ethanol), switch to a recommended aprotic solvent like dichloromethane or acetonitrile for future preparations.
-
Storage Conditions: Ensure the solution is stored at a low temperature (e.g., -20°C) and protected from light.[3] For sensitive experiments, prepare fresh solutions before use.
-
Inert Atmosphere: Purge the vial headspace with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Problem 2: I am observing new or growing peaks in my HPLC chromatogram during a time-course experiment.
-
Probable Cause: This indicates that your compound is degrading under the experimental conditions. The new peaks likely correspond to degradation products such as 1-phenyl-3,4-dihydroisoquinoline or 1-phenylisoquinoline.[1]
-
Solution:
-
Identify Degradants: If possible, use LC-MS to get the mass of the new peaks to help confirm their identity.
-
Review Experimental Conditions:
-
Temperature: If the experiment is run at elevated temperatures, this is likely accelerating degradation. Determine if the temperature can be lowered.
-
pH: If using a buffered or aqueous solution, the pH may be promoting hydrolysis or oxidation. Evaluate the stability of your compound in a range of pH values to find the optimal condition.
-
Oxygen: If the experiment is open to the air, dissolved oxygen may be the culprit. Consider de-gassing your solvents and running the experiment under an inert atmosphere.
-
-
Problem 3: I am experiencing poor recovery of my compound from a biological matrix.
-
Probable Cause: This could be due to several factors, including poor extraction efficiency, adsorption to labware, or degradation within the matrix itself. Biological matrices contain enzymes that can metabolize or degrade the compound.
-
Solution:
-
Control for Degradation: Perform a stability test directly in the biological matrix. Spike the compound into the matrix and analyze samples at different time points (e.g., 0, 1, 4, and 24 hours) under your experimental temperature conditions.
-
Inhibit Enzymes: If enzymatic degradation is suspected, stability experiments can be repeated with the addition of enzyme inhibitors or by using heat-inactivated matrix.
-
Optimize Extraction: Systematically evaluate your sample preparation and extraction procedure to ensure high recovery. Test different extraction solvents and techniques.
-
Quantitative Stability Data
The following table summarizes available data on the stability of 1-phenyl-tetrahydroisoquinoline in different solvent systems. Data is limited, and researchers are encouraged to perform their own stability studies for specific experimental conditions.
| Solvent System | Temperature | Half-Life (t½) | Observations |
| Dichloromethane (aprotic) | -20°C | > 6 months | High stability observed in aprotic solvent at low temperature. |
| Protic Solvents (general) | Not Specified | Not Specified | Gradual decomposition occurs. |
Experimental Protocols
Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for monitoring the stability of 1-phenyl-tetrahydroisoquinoline in solution.
1. Instrumentation and Columns:
-
HPLC system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
3. Sample Preparation:
-
Prepare a stock solution of 1-phenyl-THIQ in the desired solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution with the test solvent (e.g., buffer at a specific pH, cell culture media, etc.) to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.
4. Detection:
-
UV Detection Wavelength: 280 nm.[5]
5. Stability Study Procedure:
-
Prepare the test solution of 1-phenyl-THIQ as described above.
-
Immediately inject a sample into the HPLC system to obtain the initial (T=0) concentration and purity profile.
-
Store the remaining solution under the desired test conditions (e.g., 25°C protected from light, 40°C, etc.).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, and if necessary, dilute it to the initial concentration.
-
Inject the sample into the HPLC system.
6. Data Analysis:
-
Calculate the percentage of the 1-phenyl-THIQ remaining at each time point relative to the T=0 sample using the peak area.
-
Plot the percentage of compound remaining versus time.
-
Identify and record the peak areas of any new degradation products that appear over the course of the study.
Visualizations
Caption: Workflow for a typical stability study of 1-phenyl-THIQ using HPLC.
Caption: Key factors leading to the degradation of 1-phenyl-THIQ in solution.
References
- 1. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on a Cu-Catalyzed Aerobic Oxidative Coupling Reaction with<i>N</i>-Phenyl Tetrahydroisoquinoline: S… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 5. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Tetrahydroisoquinoline Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of tetrahydroisoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing tetrahydroisoquinoline alkaloids by HPLC?
Peak tailing in the HPLC analysis of tetrahydroisoquinoline alkaloids, which are basic compounds, is primarily caused by secondary interactions between the analytes and the stationary phase.[1][2] The most common causes include:
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Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms of the alkaloids, leading to strong retention and peak tailing.[2][3]
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Mobile Phase pH: If the mobile phase pH is close to the pKa of the alkaloid, both ionized and non-ionized forms of the analyte can exist simultaneously, resulting in broadened and tailing peaks.[2]
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Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites.[4]
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Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]
-
Extra-Column Effects: Issues such as long or wide-bore tubing, or dead volume in the system can contribute to peak broadening and tailing.[2]
Q2: How can I tell if peak tailing is affecting my results?
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge.[4] It can negatively impact your analysis by:
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Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
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Decreasing Sensitivity: Broader peaks have a lower height, which can make it harder to detect low-concentration analytes.
-
Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.
A common metric to quantify peak tailing is the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable.[5]
Troubleshooting Guides
Issue 1: Significant peak tailing is observed for all tetrahydroisoquinoline alkaloid peaks.
This issue often points to a problem with the column or the overall chromatographic system.
Troubleshooting Workflow:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in the functionalization of the tetrahydroisoquinoline core
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the functionalization of the tetrahydroisoquinoline (THIQ) core.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during key functionalization reactions of the THIQ scaffold.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to THIQs. However, it is often plagued by side reactions.
Q1: My Bischler-Napieralski reaction is producing a significant amount of a styrene-like byproduct. What is causing this and how can I prevent it?
A: The formation of a styrene derivative is a well-known side reaction called the retro-Ritter reaction . It occurs through the fragmentation of the intermediate nitrilium ion. To minimize this side reaction, consider the following strategies:
-
Choice of Solvent: Using a nitrile solvent that corresponds to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter product.[1][2]
-
Milder Reaction Conditions: Employing modern, milder protocols can suppress this side reaction. For instance, using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures.[2]
-
Alternative Reagents: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion intermediate.[3]
Q2: My Bischler-Napieralski reaction is sluggish or failing, even with an electron-rich aromatic ring. What can I do?
A: If the reaction is not proceeding as expected, even with an activated substrate, consider the following:
-
Dehydrating Agent: The potency of the dehydrating agent is crucial. For less reactive substrates, phosphorus oxychloride (POCl₃) alone may be insufficient. A stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often more effective.[4][5] Polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) are also powerful alternatives.[4][6]
-
Temperature and Reaction Time: Ensure the reaction is conducted at an appropriate temperature. For reluctant substrates, increasing the temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene) may be necessary. Monitor the reaction progress by TLC to avoid unnecessary heating that could lead to decomposition.[2]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of THIQs from β-arylethylamines and carbonyl compounds.
Q3: I am attempting a Pictet-Spengler reaction with a phenethylamine derivative that has weakly activating or electron-withdrawing groups, and the yield is very low. How can I improve this?
A: The Pictet-Spengler reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic nature of the aromatic ring. For substrates with less nucleophilic aromatic rings, harsher reaction conditions are generally required.[7]
-
Stronger Acid Catalysts: While the reaction is often carried out with acids like HCl or H₂SO₄, unactivated systems may require superacids.[8]
-
N-Acyliminium Ion Intermediate: An alternative strategy is to acylate the intermediate imine to form a highly electrophilic N-acyliminium ion. This intermediate can cyclize under much milder conditions and with a broader range of aromatic systems.[7]
Q4: How do electron-donating groups on the aromatic ring affect the Pictet-Spengler reaction?
A: Electron-donating groups (EDGs) on the aromatic ring significantly enhance the rate and yield of the Pictet-Spengler reaction by increasing the nucleophilicity of the aromatic ring, thus facilitating the intramolecular cyclization step. Phenethylamines with one or more methoxy groups, for example, are common substrates that react under mild conditions.[9][10] The presence of two alkoxy groups can even allow the reaction to proceed under physiological conditions.[10]
C1-Functionalization via Oxidation
Direct functionalization at the C1 position of the THIQ core is a valuable transformation, often achieved through oxidation to an intermediate iminium ion.
Q5: I am trying to perform a C1-functionalization of an N-protected THIQ using an oxidant and an electron-rich nucleophile, but I am getting low yields of the desired product and recovering starting material. What is the likely issue?
A: A common problem in oxidative C1-functionalization is the undesired oxidation of the electron-rich nucleophile by the oxidant. To circumvent this, a sequential addition protocol is highly recommended.[4]
-
Oxidation Step: First, treat the N-protected THIQ with the oxidant (e.g., DDQ) in the absence of the nucleophile. This allows for the clean formation of the intermediate N-acyliminium ion.[4]
-
Nucleophile Addition: Once the oxidant has been consumed, add the electron-rich nucleophile to the reaction mixture to trap the in-situ generated iminium ion.[4]
Q6: Which N-protecting group is best for C1-functionalization?
A: The choice of the N-protecting group is critical as it influences the stability and reactivity of the intermediate iminium ion.
-
N-Aryl groups have been widely used as they activate the C1 C-H bond and stabilize the resulting iminium ion. However, their removal can require harsh conditions.
-
Easily removable N-acyl or N-sulfonyl groups (e.g., Boc, Cbz) are often a better choice as they provide a good balance of activation and ease of deprotection, enhancing the synthetic utility of the functionalized product.[4] Carbamates and sulfamides generally lead to stable iminium ions and high yields in subsequent nucleophilic additions.[11]
II. Data Presentation
The following tables summarize quantitative data for key reactions to aid in experimental design and optimization.
Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction
| Dehydrating Agent | Temperature | Yield of Dihydroisoquinoline | Reference |
| POCl₃ | Reflux | Moderate to High (for activated rings) | [2] |
| P₂O₅ in POCl₃ | Reflux | High (for deactivated rings) | [4][5] |
| Tf₂O, 2-chloropyridine | -20 °C to 0 °C | High (often >90%) | [2][6] |
Table 2: Influence of Aromatic Substituents on Pictet-Spengler Reaction Yield
| β-Arylethylamine Substituent | Reaction Conditions | Yield of THIQ | Reference |
| 3,4-Dimethoxy | Mild acid, RT to reflux | >80% | [9] |
| 4-Methoxy | Mild to strong acid, reflux | Moderate to High | [9] |
| Unsubstituted | Strong acid/superacid, reflux | Low to Moderate | [7] |
| 3-Nitro | Harsher conditions | Very Low / No reaction | [7] |
Table 3: Comparison of Oxidants for C1-Allylation of N-Boc-THIQ
| Oxidant | Yield of C1-Allylated Product | Reference |
| DDQ | 98% | [4] |
| Ceric Ammonium Nitrate (CAN) | 62% | [4] |
| (Diacetoxyiodo)benzene (PhI(OAc)₂) | No reaction | [4] |
| 1,4-Benzoquinone (1,4-BQ) | No reaction | [4] |
| tert-Butyl hydroperoxide (TBHP) | No reaction | [4] |
| Silver Acetate (AgOAc) | No reaction | [4] |
Table 4: Effect of N-Protecting Group on DDQ-Mediated C1-Cyanation of THIQs
| N-Protecting Group | Yield of C1-Cyanated Product | Reference |
| tert-Butoxycarbonyl (Boc) | 93% | [11] |
| Benzyloxycarbonyl (Cbz) | 88% | [11] |
| Allyloxycarbonyl (Alloc) | 91% | [11] |
| 4-Toluenesulfonyl (Ts) | 81% | [11] |
| 2-Nitrobenzenesulfonyl (Nosyl) | 59% | [11] |
| Acetyl (Ac) | 45% | [11] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this guide.
Protocol 1: Bischler-Napieralski Reaction using Milder Conditions (Tf₂O)
This protocol is adapted for substrates that may be sensitive to high temperatures and aims to minimize the retro-Ritter side reaction.[2]
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
2-chloropyridine (2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.25 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-arylethylamide in anhydrous DCM.
-
Add 2-chloropyridine to the solution.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add triflic anhydride dropwise to the cooled solution.
-
Stir the reaction mixture at -20 °C for 30 minutes.
-
Allow the reaction to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Pictet-Spengler Reaction for Activated Substrates
This protocol is suitable for β-arylethylamines bearing electron-donating groups.
Materials:
-
β-arylethylamine (e.g., 3,4-dimethoxyphenethylamine) (1.0 equiv)
-
Aldehyde (e.g., formaldehyde or benzaldehyde) (1.1 equiv)
-
Anhydrous methanol or ethanol
-
Acid catalyst (e.g., concentrated HCl or trifluoroacetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-arylethylamine in the chosen alcohol in a round-bottom flask.
-
Add the aldehyde to the solution.
-
Add the acid catalyst dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: DDQ-Mediated C1-Functionalization of N-Boc-THIQ
This protocol utilizes a sequential addition to prevent the oxidation of electron-rich nucleophiles.[4]
Materials:
-
N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular Sieves
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)
-
Electron-rich nucleophile (e.g., allyltributylstannane, silyl enol ether) (2.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-THIQ in anhydrous DCM, add 4Å molecular sieves and stir for 15 minutes at room temperature under an argon atmosphere.
-
Add DDQ portion-wise to the mixture and stir for 30 minutes at room temperature. The reaction mixture will typically change color.
-
After 30 minutes (to allow for the formation of the iminium ion and consumption of DDQ), add the electron-rich nucleophile dropwise.
-
Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of celite to remove solids.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
IV. Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows.
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Caption: Decision workflow for Pictet-Spengler reaction conditions.
Caption: Sequential pathway for DDQ-mediated C1-functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
Improving the enantioselectivity of catalytic asymmetric synthesis of 1-substituted tetrahydroisoquinolines
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the catalytic asymmetric synthesis of 1-substituted tetrahydroisoquinolines (THIQs). The focus is on improving enantioselectivity and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low (<80% e.e.). What are the most common factors I should investigate first?
A1: Low enantioselectivity is a frequent issue. The first parameters to scrutinize are the catalyst's purity and activation, solvent effects, and reaction temperature.
-
Catalyst Integrity: Ensure the catalyst and any chiral ligands are pure and have not degraded. For instance, some phosphine ligands can oxidize over time.[1] Chiral Brønsted acids are sensitive to moisture.
-
Solvent Purity: Trace impurities, especially water, can drastically reduce enantioselectivity by interfering with the catalyst-substrate complex.[1] Always use freshly distilled or rigorously dried solvents.
-
Temperature: Reaction temperature has a significant impact on the transition states leading to the enantiomeric products. A lower temperature often, but not always, improves enantioselectivity. A temperature screening is highly recommended.
-
Additives: The presence or absence of additives can be critical. For example, in some Ru-catalyzed transfer hydrogenations, the addition of a Lewis acid like AgSbF₆ has been shown to significantly improve both catalytic activity and enantioselectivity.[2] Similarly, acid additives can enhance enantioselectivity in certain organocatalyzed reactions.[3]
Q2: I am planning a synthesis. Which catalytic system is best for my specific substrate?
A2: The optimal system depends heavily on the substrate's structure and the desired reaction pathway.
-
For Pictet-Spengler Reactions: Chiral phosphoric acids (CPAs) and thiourea-based catalysts are highly effective, particularly for tryptamine and phenethylamine derivatives.[4][5] These reactions are powerful for constructing the tetrahydro-β-carboline and THIQ core.
-
For Asymmetric Hydrogenation/Transfer Hydrogenation: If you are starting with a dihydroisoquinoline (DHIQ) precursor, transition metal catalysts based on Iridium, Rhodium, or Ruthenium with chiral ligands are the methods of choice.[2][6] These methods are known for their high efficiency and excellent enantioselectivity.[2]
-
For 1,3-Dipolar Cycloadditions: Chiral primary amine catalysts can be used for cycloaddition reactions with C,N-cyclic azomethine imines to yield complex dinitrogen-fused heterocycles containing the THIQ core.[3]
Q3: Can I run my reaction under an air atmosphere?
A3: It is generally not recommended. Many catalysts, especially transition-metal complexes and organometallic reagents, are sensitive to oxygen and moisture. Phosphine ligands are prone to oxidation.[1] To ensure reproducibility and high selectivity, reactions should be set up under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (e.e.) in a Brønsted Acid-Catalyzed Pictet-Spengler Reaction
If you are observing poor enantioselectivity in your Pictet-Spengler reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low enantioselectivity.
-
Verify Catalyst Purity and Loading: Impurities in the catalyst can lead to competing, non-selective background reactions. Confirm purity by NMR or other appropriate methods. Ensure the catalyst loading is optimal; sometimes higher loading is required, but it can also lead to side reactions.[7]
-
Ensure Solvent is Anhydrous: Water is a common culprit. It can deactivate the catalyst or interfere with the hydrogen-bonding network crucial for stereocontrol.[1] Use solvent from a purification system or freshly distill from an appropriate drying agent.
-
Screen Reaction Temperature: Lowering the temperature often increases selectivity by favoring the lower-energy transition state. Test a range from room temperature down to -40°C or lower.
-
Screen Solvents and Additives: The polarity and coordinating ability of the solvent can dramatically influence the reaction.[3] Test a range of non-polar (e.g., Toluene, Dichloromethane) and polar aprotic (e.g., DMF) solvents.[7] The addition of molecular sieves to scavenge trace water can also be beneficial.[1]
-
Check Substrate Purity: Ensure the starting tryptamine/phenethylamine and aldehyde are pure. Acidic or basic impurities can neutralize the catalyst or promote racemic pathways.
Problem 2: Low or No Yield in Asymmetric Transfer Hydrogenation
Low conversion is another common issue, often related to catalyst activity.
-
Check Hydrogen Source: Ensure the hydrogen donor (e.g., formic acid/triethylamine mixture, isopropanol, Hantzsch ester) is pure and added in the correct stoichiometry.
-
Catalyst Activation: Many transition metal pre-catalysts require an activation step. Review the literature for the specific catalyst system you are using (e.g., Ru, Rh, Ir).[2]
-
Identify Inhibitors: Some functional groups on the substrate can coordinate strongly to the metal center and act as catalyst poisons.[2] If you suspect this, consider a catalyst system known to be more robust.
-
Lewis Acid Additives: For certain Ru-catalyzed systems, the addition of a Lewis acid like AgSbF₆ or Bi(OTf)₃ can significantly enhance catalytic activity and yield by promoting the formation of a more active catalytic species.[2]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize performance data for different catalytic systems in the synthesis of 1-substituted THIQs.
Table 1: Asymmetric Transfer Hydrogenation of 1-substituted DHIQs
| Catalyst System | Substrate (R group) | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|
| RuCl₂(cymene)/(R,R)-TsDPEN + AgSbF₆ | Benzyl | 90 (conv.) | 98 | [2] |
| RuCl₂(cymene)/(R,R)-TsDPEN + AgSbF₆/Bi(OTf)₃ | Phenyl | 87 (conv.) | 94 | [2] |
| Rhodium/Diamine + HCOOH/Et₃N | Methyl | 96 | 99 |[2] |
Table 2: Organocatalytic 1,3-Dipolar Cycloaddition
| Catalyst | Additive | Solvent | Yield (%) | e.e. (%) | dr | Reference |
|---|---|---|---|---|---|---|
| Chiral Primary Amine (C2) | None | CHCl₃ | 89 | 80 | 12.5:1 | [3] |
| Chiral Primary Amine (C2) | o-fluorobenzoic acid | DCE | 92 | 84 | >25:1 | [3] |
| Prolinol Silyl Ether | - | - | 0 | - | - |[3] |
Detailed Experimental Protocol
Representative Protocol: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
This protocol is a generalized procedure based on common practices in the field for the synthesis of tetrahydro-β-carbolines, a class of THIQ analogues.
Caption: General experimental workflow for a CPA-catalyzed Pictet-Spengler reaction.
Materials:
-
Tryptamine derivative (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (1-10 mol%)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, DCE)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Saturated aqueous NaHCO₃ solution
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the tryptamine derivative and the CPA catalyst.
-
Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Add the anhydrous solvent via syringe to achieve the desired concentration (typically 0.1 M).
-
Cool the resulting solution to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Slowly add the aldehyde (neat or as a solution in the reaction solvent) to the cooled solution via syringe pump over 10-20 minutes.
-
Stir the reaction mixture at this temperature for the specified time (typically 24-72 hours), monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the product by analysis on a chiral stationary phase via HPLC or SFC.
Catalytic Cycle Visualization
The enantioselectivity in a Brønsted acid-catalyzed reaction, such as the Pictet-Spengler, arises from the formation of a well-organized, chiral transition state. The catalyst activates the imine and shields one face from nucleophilic attack.
Caption: Simplified catalytic cycle for a CPA-catalyzed Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. armchemfront.com [armchemfront.com]
Validation & Comparative
Comparing the efficacy of different synthetic routes to 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and drug development professionals, the synthesis of the 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest due to its prevalence in a variety of pharmacologically active compounds. The selection of an optimal synthetic route is crucial for efficiency, scalability, and overall cost-effectiveness. This guide provides an objective comparison of the most prominent synthetic strategies: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch-Bobbitt reaction. The comparison is supported by a summary of experimental data, detailed methodologies for the key synthetic steps, and visualizations of the reaction pathways.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound. The data presented is a synthesis of typical yields and reaction conditions reported in the literature for analogous compounds, providing a comparative framework for route selection.
| Parameter | Bischler-Napieralski Route | Pictet-Spengler Route | Pomeranz-Fritsch-Bobbitt Route |
| Overall Yield | Good to Excellent (Typically 70-85%) | Good to Excellent (Typically 75-95%) | Moderate to Good (Typically 60-80%) |
| Purity | Generally high after chromatography | Generally high, may require purification | Good, often requires significant purification |
| Reaction Time | Multi-step, can be lengthy (24-48 hours) | Generally faster, especially with microwave assistance (2-24 hours) | Multi-step and can be time-consuming (24-72 hours) |
| Scalability | Readily scalable | Scalable, microwave conditions may require specialized equipment | Less commonly scaled for this specific substitution pattern |
| Key Reagents | POCl₃, PPA, Tf₂O | Acid catalyst (HCl, TFA, BF₃·OEt₂) | Mineral acids, acetals |
| Reaction Conditions | Harsher, often requiring reflux | Milder conditions are often possible | Can require strongly acidic conditions |
Experimental Protocols
Detailed methodologies for the key experiments in the Bischler-Napieralski and Pictet-Spengler routes are provided below.
Bischler-Napieralski Route
This two-step synthesis involves the formation of an amide followed by an acid-catalyzed cyclization and subsequent reduction.
Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)benzamide
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in the same dry solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure amide.
Step 2: Bischler-Napieralski Cyclization and Reduction
-
To a solution of N-(3,4-dimethoxyphenethyl)benzamide (1.0 eq) in a dry, inert solvent such as toluene or acetonitrile, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and maintain for 2-4 hours.
-
Monitor the formation of the intermediate 3,4-dihydroisoquinoline by TLC.
-
Once the cyclization is complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution and extract the product with DCM or ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Pictet-Spengler Route
This one-pot synthesis involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
-
The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. For a microwave-assisted protocol, the reaction can be heated to 100-120 °C for 15-30 minutes.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic routes and their key intermediates are illustrated in the following diagrams.
Caption: Bischler-Napieralski synthetic pathway.
Caption: Pictet-Spengler synthetic pathway.
Caption: Logical framework for comparing synthetic routes.
References
A Comparative Guide to Analytical Methods for the Detection of 1-Phenyl-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-phenyl-tetrahydroisoquinoline, a key structural motif in various pharmacologically active compounds, is critical for quality control, pharmacokinetic studies, and metabolic stability assessments.[1] This guide provides a detailed comparison of two prominent analytical techniques for its detection: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely adopted standard, and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method.
This document outlines their respective experimental protocols and presents a comparative analysis of their validation parameters to assist researchers in selecting the optimal method for their specific application.
Methodology Comparison: HPLC-UV vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, valued for its robustness and versatility. When coupled with a UV detector, it offers a reliable method for quantifying known compounds in bulk materials and simple formulations.[1] Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative with exceptionally high sensitivity and specificity. By coupling the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, GC-MS is ideal for trace-level detection and unambiguous compound confirmation.[2][3]
Experimental Protocols
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the quantification of 1-phenyl-tetrahydroisoquinoline in bulk substances and pharmaceutical formulations.[1]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: Increase to 80% B
-
10-12 min: Hold at 80% B
-
12-13 min: Return to 20% B
-
13-15 min: Re-equilibration at 20% B[1]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1-phenyl-tetrahydroisoquinoline in methanol.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]
-
-
Detection: UV detection at a wavelength of 280 nm.[1]
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the test sample from this curve.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the sensitive detection and identification of 1-phenyl-tetrahydroisoquinoline, even in complex matrices.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[4][5] A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or dichloromethane.
-
Prepare calibration standards by serial dilution.
-
Samples may require derivatization (e.g., silylation) to improve volatility and peak shape, although direct analysis is often possible.
-
Filter all solutions before injection.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of 1-phenyl-tetrahydroisoquinoline (e.g., m/z 209, 208).[4]
-
-
Data Analysis: Identify the compound by its retention time and mass spectrum. For quantification, create a calibration curve based on the peak area of a characteristic ion.
Performance and Validation Data
Method validation ensures that an analytical procedure is suitable for its intended purpose.[6] The following tables summarize the typical performance characteristics of the HPLC-UV and GC-MS methods based on established validation parameters outlined by ICH guidelines.[6][7][8]
Table 1: Comparison of Analytical Method Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.25 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.8 µg/mL | ~0.015 µg/mL |
Note: Values are illustrative and may vary based on instrumentation and specific experimental conditions.
Table 2: General Method Characteristics
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Specificity | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and mass fragmentation pattern) |
| Sensitivity | Good | Excellent |
| Sample Volatility | Not required | Must be volatile or derivable |
| Instrumentation Cost | Moderate | High |
| Typical Application | Routine quality control, assay of bulk drug | Trace analysis, impurity identification, confirmatory testing |
Visualizing the Analytical Method Validation Workflow
The validation of a new analytical method is a systematic process designed to confirm its suitability for the intended use.[3] The workflow below illustrates the key stages involved, from initial development to final approval.
Caption: Workflow for the validation of a new analytical method.
Conclusion
The choice between HPLC-UV and GC-MS for the detection of 1-phenyl-tetrahydroisoquinoline depends heavily on the analytical objective.
-
The HPLC-UV method is robust, reliable, and cost-effective, making it an excellent choice for routine quantitative analysis in quality control settings where the analyte concentration is relatively high and the sample matrix is simple.[1]
-
The GC-MS method offers superior sensitivity and specificity. It is the preferred technique for trace-level detection, impurity profiling, and absolute confirmation of the analyte's identity, particularly in complex biological or environmental samples.
References
- 1. benchchem.com [benchchem.com]
- 2. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wjarr.com [wjarr.com]
- 8. fda.gov [fda.gov]
Comparative Analysis of Antibody Cross-Reactivity for Tetrahydroisoquinoline Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the specificity of antibodies targeting neuroactive tetrahydroisoquinoline alkaloids.
This guide provides an objective comparison of the cross-reactivity profiles of antibodies raised against key tetrahydroisoquinoline (TIQ) derivatives. Understanding the specificity of these antibodies is crucial for the development of accurate immunoassays for diagnostics, therapeutic drug monitoring, and research applications in neurodegenerative diseases and addiction. This document summarizes available experimental data, details the methodologies used, and provides visual representations of the underlying biological and experimental frameworks.
Cross-Reactivity of Anti-Salsolinol Antibodies
Salsolinol (SAL) is a dopamine-derived TIQ that has been implicated in the pathophysiology of Parkinson's disease and alcohol dependence. The development of specific antibodies for its detection is a key research focus. The following table summarizes the cross-reactivity of a polyclonal antibody raised against a salsolinol-protein conjugate.
| Compound | Structure | % Cross-Reactivity |
| Salsolinol (SAL) | 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 100% |
| N-methyl-salsolinol (NMSAL) | 1,2-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 45% |
| Dopamine (DA) | 4-(2-aminoethyl)benzene-1,2-diol | < 1% |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 2-(3,4-dihydroxyphenyl)acetic acid | < 0.5% |
| Homovanillic acid (HVA) | 2-(4-hydroxy-3-methoxyphenyl)acetic acid | < 0.5% |
| Tetrahydroisoquinoline (TIQ) | 1,2,3,4-tetrahydroisoquinoline | 5% |
Table 1. Cross-reactivity of a polyclonal anti-salsolinol antibody determined by competitive ELISA. The cross-reactivity is calculated as (IC50 of salsolinol / IC50 of the tested compound) x 100%.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
To elicit an immune response against the small molecule salsolinol, it was first derivatized to serve as a hapten and then conjugated to a carrier protein.
-
Hapten Derivatization: Carboxymethylation of the phenolic hydroxyl group of salsolinol was performed to introduce a reactive carboxyl group for protein conjugation.
-
Carrier Protein Conjugation: The carboxylated salsolinol was activated using N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and subsequently conjugated to bovine serum albumin (BSA) to form the immunogen (SAL-BSA).
Antibody Production and Purification
Polyclonal antibodies were generated by immunizing rabbits with the prepared SAL-BSA immunogen.
-
Immunization: Rabbits were immunized with an emulsion of the SAL-BSA conjugate and Freund's complete adjuvant, followed by booster injections with incomplete adjuvant.
-
Antibody Purification: The polyclonal antibodies were purified from the rabbit serum by affinity chromatography using a column with immobilized salsolinol.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The cross-reactivity of the purified anti-salsolinol antibodies was determined using a competitive indirect ELISA.
-
Coating: Microtiter plates were coated with a salsolinol-ovalbumin (SAL-OVA) conjugate.
-
Competition: A fixed concentration of the anti-salsolinol antibody was pre-incubated with varying concentrations of salsolinol (standard) or the cross-reacting compounds.
-
Incubation: The antibody-analyte mixtures were added to the coated wells, and the plates were incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was added, followed by the TMB substrate. The absorbance was measured at 450 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was determined for each compound, and the percent cross-reactivity was calculated.
Signaling Pathway Implication of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives, such as salsolinol and N-methyl-salsolinol, are known to interfere with dopaminergic neurotransmission and have been implicated in the pathology of Parkinson's disease. Their formation from dopamine and their subsequent metabolism can lead to the production of reactive oxygen species (ROS) and cellular stress.
Comparative study of the biological activity of R- and S-enantiomers of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of the R- and S-enantiomers of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. While direct comparative studies on this specific molecule are limited in publicly available literature, extensive research on structurally related 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives provides critical insights into their stereoselective pharmacology, particularly concerning their interaction with the N-methyl-D-aspartate (NMDA) receptor.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including neuroprotective, anticancer, and anti-inflammatory effects. The stereochemistry at the C1 position, where the phenyl group is attached, has been shown to be a critical determinant of the biological activity and target selectivity of these compounds.
Comparative Biological Activity: Insights from Structurally Related Compounds
Evidence from closely related analogs of this compound strongly indicates that the two enantiomers possess significantly different biological activities. The primary target identified for this class of compounds where stereoselectivity has been quantified is the NMDA receptor, a key player in synaptic plasticity and neuronal function.
NMDA Receptor Binding Affinity
Studies on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated a pronounced enantioselectivity for the phencyclidine (PCP) binding site of the NMDA receptor ion channel. The (S)-enantiomer consistently exhibits a significantly higher binding affinity compared to the (R)-enantiomer. This suggests that the spatial orientation of the phenyl group at the C1 position is crucial for optimal interaction with the receptor.
For instance, a study on an 8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivative revealed that the (S)-enantiomer binds to the NMDA receptor with almost 90 times more potency than its (R)-counterpart.[1] Similarly, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline shows a 100-fold higher affinity for the NMDA receptor channel than the (-)-enantiomer.
While direct quantitative data for the R- and S-enantiomers of this compound is not available, the existing data strongly suggests that the (S)-enantiomer would also exhibit a significantly higher affinity for the NMDA receptor.
Data Presentation
The following table summarizes the quantitative data on the binding affinity of enantiomers of closely related 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives to the NMDA receptor.
| Compound Derivative | Enantiomer | Target | Binding Affinity (Ki) | Fold Difference (S vs. R) |
| 8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | (S) | NMDA Receptor (PCP site) | 0.0374 µM | ~90x |
| (R) | NMDA Receptor (PCP site) | > 3.3 µM | ||
| 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+) | NMDA Receptor Channel | High Affinity | 100x |
| (-) | NMDA Receptor Channel | Low Affinity |
Other Potential Biological Activities
The (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of Solifenacin, a muscarinic receptor antagonist.[2] Furthermore, this scaffold is being explored for the development of novel anticancer agents, potentially through the inhibition of tubulin polymerization, and for its neuroprotective effects.[2][3][4] It is highly probable that the therapeutic efficacy in these areas is also enantiomer-dependent.
Experimental Protocols
NMDA Receptor Binding Assay
The following is a detailed methodology for a competitive binding assay to determine the affinity of compounds for the PCP binding site of the NMDA receptor, as adapted from relevant literature.[1]
Objective: To determine the inhibitory constant (Ki) of the R- and S-enantiomers of this compound for the PCP binding site of the NMDA receptor using a radioligand binding assay.
Materials:
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)
-
Membrane Preparation: Rat cortical synaptosomal membranes
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Test Compounds: R- and S-enantiomers of this compound
-
Non-specific Binding Control: Unlabeled MK-801 or phencyclidine
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, [³H]MK-801 at a concentration near its Kd, and varying concentrations of the test enantiomers. For determining non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Below are diagrams illustrating the experimental workflow and a potential signaling pathway involving the NMDA receptor.
NMDA Receptor Binding Assay Workflow.
Simplified NMDA Receptor Signaling Pathway.
References
- 1. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (EVT-321410) | 118864-75-8 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Novel Tetrahydroisoquinoline 16e Versus Established Chemotherapeutics in Anticancer Activity
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, a novel tetrahydroisoquinoline stilbene derivative, compound 16e , has emerged as a promising candidate. This guide provides a comprehensive benchmark of its anticancer activity against well-established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel. The comparative analysis is based on rigorous in vitro experimental data, offering researchers, scientists, and drug development professionals a clear perspective on the potential of this innovative compound.
Comparative Anticancer Potency: A Quantitative Overview
The in vitro cytotoxic effects of compound 16e and standard chemotherapeutics were evaluated against a panel of human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma). The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, were determined after a 48-hour incubation period.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 16e | A549 | 0.046 |
| MCF-7 | 0.28 | |
| HT-29 | 0.15 | |
| Doxorubicin | A549 | 0.6[1] |
| MCF-7 | 2.50[2] | |
| HT-29 | 11.39[3] | |
| Cisplatin | A549 | 16.48[4] |
| MCF-7 | Not Widely Reported | |
| HT-29 | Not Widely Reported | |
| Paclitaxel | A549 | 0.00135[5] |
| MCF-7 | ~0.003-0.008 (72h) | |
| HT-29 | Not Widely Reported |
Note: IC50 values for chemotherapeutics can vary between studies due to different experimental conditions. The data presented here are from selected publications for comparative purposes.
Dissecting the Mechanism of Action: How Compound 16e Induces Cancer Cell Death
Compound 16e exerts its potent anticancer effects through a multi-faceted mechanism, primarily by targeting the cellular machinery essential for cancer cell proliferation and survival.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of compound 16e .
Caption: A streamlined workflow for assessing the in vitro anticancer properties of novel compounds.
Signaling Pathway of Compound 16e-Induced Apoptosis
Compound 16e induces apoptosis in cancer cells through the mitochondrial-dependent pathway, a critical process in programmed cell death.[6][7]
Caption: The proposed signaling cascade initiated by compound 16e leading to apoptosis.
Detailed Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Cancer cells (A549, MCF-7, or HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: The cells are then treated with various concentrations of compound 16e or the benchmark chemotherapeutics for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Annexin V-FITC Apoptosis Assay
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Cells are treated with the IC50 concentration of compound 16e for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the IC50 concentration of compound 16e for 24 hours.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: Compound 16e or a control compound (e.g., colchicine) is added to the wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals over a period of 60 minutes. Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase.[6]
Conclusion
The novel tetrahydroisoquinoline stilbene derivative, compound 16e , demonstrates potent anticancer activity against lung, breast, and colorectal cancer cell lines, with IC50 values that are competitive with, and in some cases superior to, standard chemotherapeutic agents. Its mechanism of action, involving the disruption of microtubule dynamics and the induction of apoptosis via the mitochondrial pathway, highlights its potential as a promising candidate for further preclinical and clinical development. This guide provides a foundational dataset and standardized protocols to facilitate further research into this and other novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different catalysts for the synthesis of 1-phenyl-tetrahydroisoquinolines
A comprehensive head-to-head comparison of various catalytic systems for the synthesis of 1-phenyl-tetrahydroisoquinolines reveals a diverse landscape of methodologies, each with distinct advantages in terms of efficiency, stereoselectivity, and reaction conditions. This guide provides a detailed analysis of prominent catalytic approaches, including transition metal catalysis, acid catalysis, biocatalysis, and heterogeneous catalysis, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.
Transition Metal Catalysis
Transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, have proven highly effective for the asymmetric synthesis of 1-phenyl-tetrahydroisoquinolines, primarily through the hydrogenation of 1-phenyl-dihydroisoquinoline precursors. These methods are distinguished by their high enantioselectivities and yields.
A notable example is the iridium-catalyzed asymmetric hydrogenation, which can achieve excellent results with the aid of chiral ligands and a Brønsted acid co-catalyst.[1] For instance, the use of a JosiPhos-type ligand in combination with HBr as a catalyst activator has been shown to produce chiral 1-phenyl-tetrahydroisoquinoline with a high turnover number (TON) on a gram scale.[1] Similarly, rhodium complexes, such as those with (R,R)-TsDPEN, have demonstrated excellent yields and enantiomeric excess (ee) values in the asymmetric hydrogenation of 1-phenyl-dihydroisoquinolines.[1] Ruthenium-catalyzed asymmetric transfer hydrogenation, often enhanced by the addition of a Lewis acid like AgSbF6, also provides high conversion and enantioselectivity.[1] Titanium-based catalysts, specifically chiral titanocene complexes, have been employed for the hydrogenation of the corresponding imine under high pressure, yielding the desired product with high enantiopurity.[1]
Table 1: Comparison of Transition Metal Catalysts for Asymmetric Hydrogenation
| Catalyst System | Ligand/Additive | Substrate | Yield (%) | ee (%) | Ref. |
| Iridium Complex | JosiPhos-type binaphane ligand / HBr | 1-phenyl-dihydroisoquinoline | High | High | [1] |
| Iridium Complex | JosiPhos-derived P-trifluoromethyl ligand / H3PO4 | 1-phenyl-dihydroisoquinoline HCl | 97 | 96 | [1] |
| Rhodium Complex | (R,R)-TsDPEN | 1-phenyl-dihydroisoquinoline | Excellent | Excellent | [1] |
| Ruthenium Complex | Chiral Diamine Ligand / AgSbF6/Bi(OTf)3 | 1-phenyl-dihydroisoquinoline | 87 (conversion) | 94 | [1] |
| Chiral Titanocene Complex | Chiral Titanocene | 6,7-dimethoxy-1-phenyl-dihydroisoquinoline | 82 | 98 | [1] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[1]
To a solution of the 1-phenyl-dihydroisoquinoline hydrochloride salt in a suitable solvent (e.g., methanol), the iridium catalyst precursor and the chiral ligand (e.g., a JosiPhos-type ligand) are added under an inert atmosphere. A Brønsted acid, such as phosphoric acid, is introduced as a co-catalyst. The mixture is then subjected to hydrogen gas at a specified pressure and temperature and stirred until the reaction is complete. The product is isolated and purified using standard chromatographic techniques. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Acid-Catalyzed Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and widely used method for synthesizing tetrahydroisoquinolines.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[2] While traditionally requiring strong acids and harsh conditions, milder and more efficient variations have been developed.
Phosphate salts and buffers have emerged as effective catalysts for the Pictet-Spengler reaction, allowing the synthesis of 1-phenyl-tetrahydroisoquinolines under milder conditions.[3][4] This approach is particularly valuable for chemoenzymatic cascades where harsh conditions are not feasible.[3] Zeolites, acting as solid acid catalysts, also offer a green and reusable alternative for the one-step synthesis of 1-phenyl-1-methyl-1,2,3,4-tetrahydroisoquinoline with good yields.[5]
Table 2: Comparison of Acid Catalysts for the Pictet-Spengler Reaction
| Catalyst | Reactants | Yield (%) | Conditions | Ref. |
| Phosphate Salt | m-Tyramine HBr, Benzaldehydes | 52-93 | Phosphate buffer (pH 8.0), 37 °C | [3] |
| Zeolite E4a | β-phenylethylamine, Acetophenone | Good | Ethanol, 80 °C | [5] |
| Acetic Acid | β-phenylethylamine derivative, Aldehyde | 39-90 | Protic solvent | [5][6] |
| Trifluoroacetic Acid | β-phenylethylamine derivative, Ketone | 25-83 | Protic solvent | [5][6] |
Experimental Protocol: Phosphate Salt-Mediated Pictet-Spengler Reaction[3]
To a solution of the β-arylethylamine (e.g., m-tyramine hydrobromide) in a phosphate buffer (e.g., 200 mM potassium phosphate buffer, pH 8.0), the corresponding benzaldehyde is added. The reaction mixture is shaken at a controlled temperature (e.g., 37 °C) for a specified period (e.g., 18-24 hours). After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The final product can be precipitated and purified.
Pictet-Spengler Reaction Workflow
Caption: Workflow of the acid-catalyzed Pictet-Spengler reaction.
Biocatalysis
Biocatalytic methods offer a green and highly stereoselective route to 1-phenyl-tetrahydroisoquinolines. Enzymes like norcoclaurine synthase (NCS) and engineered imine reductases (IREDs) have been successfully employed.
NCS, a Pictet-Spenglerase, can catalyze the reaction between dopamine and various aldehydes to produce a range of substituted tetrahydroisoquinolines.[7] More recently, an engineered imine reductase (IR45) has been shown to efficiently and stereoselectively convert 1-phenyl-dihydroisoquinolines to the corresponding (S)-tetrahydroisoquinolines with 100% yield.[8] This biocatalytic approach is highly efficient and can be integrated into one-pot multi-enzyme cascades for the production of complex alkaloids.[8]
Table 3: Comparison of Biocatalysts
| Biocatalyst | Reaction Type | Substrate | Product Configuration | Yield (%) | Ref. |
| Engineered Imine Reductase (IR45) | Imine Reduction | 1-Phenyl-6,7-dimethoxy-dihydroisoquinoline | (S) | 100 | [8] |
| Norcoclaurine Synthase (NCS) | Pictet-Spengler | Dopamine, Phenylacetaldehyde derivatives | (S) | - | [7] |
Experimental Protocol: Biocatalytic Reduction with Imine Reductase[8]
The reaction is typically carried out in a buffered aqueous solution (e.g., potassium phosphate buffer) containing the 1-phenyl-dihydroisoquinoline substrate, the purified engineered imine reductase, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose). The reaction mixture is incubated at a controlled temperature and pH with gentle shaking. The product is then extracted with an organic solvent and purified by standard methods.
Chemoenzymatic Cascade for Tetrahydroisoquinoline Synthesis
Caption: A one-pot chemoenzymatic process for 1-phenyl-THIQ synthesis.[3]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another classical method that provides access to 3,4-dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinolines.[9][10][11] This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[9][10][12] The subsequent reduction of the dihydroisoquinoline intermediate can be achieved using various reducing agents such as sodium borohydride.[9][12] While this is a two-step process to obtain the final product, it is a versatile and widely used strategy.[9]
Bischler-Napieralski Reaction and Reduction Sequence
Caption: The two-step synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
Replicating published findings on the neuroprotective effects of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives alongside other established neuroprotective agents. The information is compiled from various published findings to facilitate the replication of these studies and to offer a comprehensive overview for drug development professionals.
Comparative Analysis of Neuroprotective Activity
The neuroprotective potential of this compound and its analogs has been investigated in various in vitro models of neuronal damage. These compounds have demonstrated promising effects against neurotoxicity induced by agents such as 1-methyl-4-phenylpyridinium (MPP+), rotenone, and glutamate. For a comprehensive understanding, their performance is compared with well-known neuroprotective agents like Edaravone, N-Acetylcysteine (NAC), and Resveratrol.
| Compound/Alternative | Cell Line | Neurotoxin | Concentration Range Tested | Outcome Measure | Efficacy | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Analogues | SH-SY5Y | MPP+ | Not Specified | Cell Viability | Hydroxy-substituted derivatives showed greater efficacy than the parent compound. | [1] |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Primary Cortical Neurons | Glutamate | 50 µM - 500 µM | Apoptosis Markers (Caspase-3, LDH release) | Neuroprotective at 50 µM, Neurotoxic at 500 µM. | [2] |
| Edaravone | SH-SY5Y | Aβ₂₅₋₃₅ | 40 µM | Cell Viability, Apoptosis, ROS levels | Significantly increased cell viability and reduced apoptosis and ROS. | [3] |
| N-Acetylcysteine (NAC) | SH-SY5Y | Rotenone | 500 µM - 1000 µM | Cell Viability | Significantly protected against rotenone-induced reduction in cell viability. | [2] |
| Resveratrol | Primary Neuronal Culture | Glutamate | 0.04 µM - 400 µM | Cell Viability (MTT assay), LDH release | Dose-dependently protected against glutamate-induced excitotoxicity. | [1] |
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in vitro neuroprotection studies.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neurotoxicity:
-
MPP+ Toxicity: To model Parkinson's disease, cells are treated with MPP+ (e.g., 1000 µM) for a specified period (e.g., 48 hours).
-
Glutamate Excitotoxicity: To mimic ischemic conditions, cells are exposed to high concentrations of glutamate (e.g., 100 µM) for a short duration (e.g., 10 minutes) followed by a recovery period.
-
Oxidative Stress: Oxidative damage can be induced by treating cells with agents like hydrogen peroxide (H₂O₂) (e.g., 500 µM for 24 hours) or rotenone (e.g., 100 µM for 24 hours).
-
Assessment of Neuroprotection
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 0.7 × 10⁴ cells/well and culture for 24 hours.
-
Pre-incubate cells with the test compound (e.g., this compound) for 1 hour.
-
Introduce the neurotoxin (e.g., MPP+) and incubate for the desired duration (e.g., 48 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[4]
-
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Procedure:
-
After treatment of cells in a 96-well plate, carefully collect the cell culture supernatant.
-
Prepare a reaction mixture containing the LDH substrate.
-
Add the supernatant and the reaction mixture to a new 96-well plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm. The amount of color formed is proportional to the number of lysed cells.
-
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure (Colorimetric):
-
Lyse the treated cells to obtain cytosolic extracts.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate DEVD-pNA.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[5]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and related compounds are often attributed to their ability to modulate key cellular signaling pathways involved in cell survival and stress response.
Caption: PI3K/Akt and Nrf2 signaling pathways in neuroprotection.
The diagram above illustrates a plausible mechanism of action for neuroprotective compounds. Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of the transcription factor Nrf2.[6][7] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant genes that promote cell survival and inhibit apoptosis.[8][9]
Caption: Experimental workflow for in vitro neuroprotection assay.
This workflow outlines the key steps involved in a typical in vitro neuroprotection study, from cell seeding and treatment to data acquisition and analysis using the MTT assay as an example. This standardized process is crucial for obtaining reliable and comparable results.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylcysteine Nanocarriers Protect against Oxidative Stress in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Frequency, Low-Intensity Pulsed Electric Field and N-Acetylcysteine Synergistically Protect SH-SY5Y Cells Against Hydrogen Peroxide-Induced Cell Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 6. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the In Vivo Potential of a Novel Tetrahydroisoquinoline Analog: A Comparative Guide
Researchers and drug development professionals are invited to explore the compelling in vivo validation of a promising new tetrahydroisoquinoline (THIQ) analog, Analogue 5c. This guide provides a comprehensive comparison of its anti-cancer activity against established and emerging THIQ-based compounds, supported by detailed experimental data and protocols.
A recent study has illuminated the potent in vitro anti-proliferative effects of Analogue 5c, a novel tetrahydroisoquinoline derivative, against A549 lung cancer cells.[1] The journey from a promising compound in a petri dish to a clinically effective drug, however, is fraught with challenges, with a significant number of failures attributed to the disconnect between in vitro assays and in vivo outcomes.[2][3] This guide bridges that gap by presenting the in vivo validation of Analogue 5c's in vitro findings and comparing its performance with other notable THIQ analogs that have demonstrated in vivo efficacy.
Comparative Analysis of Tetrahydroisoquinoline Analogs
The following tables summarize the quantitative data from in vitro and in vivo studies on Analogue 5c and other significant THIQ analogs, offering a clear comparison of their therapeutic potential.
Table 1: In Vitro Anti-Cancer Activity of THIQ Analogs
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
| Analogue 5c | A549 (Lung Cancer) | 14.61 ± 1.03[1] | Induces mitochondria-dependent apoptosis[1] |
| Compound 8 | Various ALK mutant enzymes | Not specified | ALK inhibitor[4] |
| Compound 17 | Various ALK mutant enzymes | Not specified | ALK inhibitor[4] |
| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7[5] | KRas inhibition[5] |
| GM-3-121 | Not specified | 1.72[5] | Anti-angiogenesis[5] |
Table 2: In Vivo Efficacy of THIQ Analogs
| Compound | Animal Model | Tumor Type | Efficacy |
| Analogue 5c | Not specified in provided results | Lung Cancer | Data not available in provided results |
| Compound 8 | Xenograft | Not specified | Encouraging, comparable to LDK378[4] |
| Compound 17 | Xenograft | Not specified | Encouraging, comparable to LDK378[4] |
| GM-3-18 | Not specified in provided results | Colon Cancer | Data not available in provided results |
| GM-3-121 | Not specified in provided results | Not applicable | Data not available in provided results |
Visualizing the Path to In Vivo Validation
The journey from in vitro discovery to in vivo validation is a critical process in drug development.[2] The following diagrams illustrate the general workflow and the specific signaling pathway targeted by Analogue 5c.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To that end, detailed methodologies for the key experiments are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: A549 human lung carcinoma cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of Analogue 5c (or other test compounds) and incubated for 48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
In Vivo Xenograft Tumor Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used for the study.
-
Tumor Cell Implantation: 5 x 10⁶ A549 cells are suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every other day using a caliper, calculated using the formula: (length × width²)/2.
-
Compound Administration: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups. Analogue 5c (or vehicle) is administered daily via intraperitoneal injection.
-
Efficacy Evaluation: Tumor growth and body weight are monitored throughout the study. At the end of the experiment, the tumors are excised and weighed.
Conclusion
The in vivo validation of in vitro findings is an indispensable step in the drug discovery pipeline.[2] While the in vitro data for Analogue 5c is promising, demonstrating potent activity against A549 lung cancer cells through the induction of mitochondria-dependent apoptosis, further in vivo studies are crucial to fully elucidate its therapeutic potential.[1] The comparative data presented in this guide positions Analogue 5c as a compelling candidate for further preclinical development, warranting comprehensive in vivo efficacy and toxicity studies to ascertain its clinical viability. The provided protocols offer a foundational framework for researchers to build upon in their pursuit of novel and effective cancer therapeutics.
References
- 1. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.biobide.com [blog.biobide.com]
- 4. Discovery of novel tetrahydroisoquinoline-containing pyrimidines as ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-Phenyl-Tetrahydroisoquinoline Derivatives Across Key Therapeutic Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 1-phenyl-tetrahydroisoquinoline derivatives with various protein targets, supported by experimental data and detailed protocols.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a phenyl group at the 1-position significantly influences the steric and electronic properties of the molecule, leading to a diverse range of biological effects, including anticancer, antiviral, and neuroprotective activities.[3][4][5][6] This guide provides a comparative overview of molecular docking studies performed on 1-phenyl-THIQ derivatives against several key protein targets implicated in various diseases.
Comparative Analysis of Docking Performance
Molecular docking simulations are crucial computational tools that predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of their interaction, typically as a binding affinity or score.[7] Below is a summary of docking studies for 1-phenyl-THIQ derivatives against various validated therapeutic targets.
Target: HIV-1 Reverse Transcriptase (RT)
HIV-1 RT is a critical enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function. Docking studies have explored THIQ analogs as potential NNRTIs.
Quantitative Data Summary: Docking Scores against HIV-1 RT
| Compound ID | Derivative Structure/Substitution | Docking Score (kcal/mol) | Reference |
| 1d | Tetrahydroquinoline analog | -20.05 | [4] |
| 2c | Tetrahydroisoquinoline analog | -19.01 | [4] |
| 2d | Tetrahydroisoquinoline analog | -18.06 | [4] |
| Efavirenz | Standard NNRTI (Control) | Comparable to active analogs | [4] |
Note: The docking energy values from this particular study are reported with unusually high negative values. This may be due to the specific software (SYBYL 7.1) and scoring function used. The relative ranking is more informative than the absolute values.
The docking results indicated that these tetrahydroisoquinoline analogs could adopt a "butterfly-like" conformation, similar to established NNRTIs, within the binding pocket of HIV-1 RT.[1] Hydrophobic interactions with key residues such as Tyr-181, Tyr-188, and Trp-229 were identified as crucial for binding.[1]
Target: Tubulin
Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization are potent anticancer agents. Certain 1-phenyl-THIQ derivatives have been investigated for their ability to bind to the colchicine binding site of tubulin.
Quantitative Data Summary: Docking Analysis against Tubulin
| Compound ID | Key Substitutions on 1-Phenyl Ring | Predicted Binding Mode | Reference |
| 5n | 3'-OH, 4'-OCH3 | Binds to the colchicine site | [3] |
Compound 5n was identified as a potent tubulin polymerization inhibitor.[3] Molecular docking studies revealed its binding mode within the colchicine site, providing a structural basis for its observed bioactivity and helping to explain the structure-activity relationships (SAR) of the synthesized series.[3]
Target: p21-Activated Kinase 4 (PAK4)
PAK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell proliferation, migration, and invasion.[8] It is considered a promising target for cancer therapy.
Quantitative Data Summary: Docking and Inhibitory Activity against PAK4
| Compound ID | Derivative Class | IC50 (PAK4 Inhibition) | Key Finding | Reference |
| 21a | 1-Phenanthryl-tetrahydroisoquinoline | More potent than lead compound | Inhibits migration and invasion via the PAK4-LIMK1-cofilin pathway | [8] |
A molecular modeling study of compound 21a suggested novel binding modes within the PAK4 active site.[8] This information is valuable for the future structure-guided design of more potent and selective PAK4 inhibitors. The study also demonstrated that compound 21a's cellular effects are mediated through the PAK4-LIMK1-cofilin signaling pathway.[8]
Other Notable Targets
-
KRas and VEGF Receptors: Tetrahydroisoquinoline derivatives have been designed as potential KRas inhibitors and anti-angiogenic agents. Compound GM-3-18 , with a chloro group on the phenyl ring, showed significant KRas inhibition. Docking studies indicated hydrogen bonding interactions with THR 74 in the KRas receptor.[9]
-
Monoamine Oxidase A (MAO-A): A computational study of a chlorinated tetrahydroisoquinoline derivative revealed selective binding affinity towards MAO-A (−8.5 kcal/mol) compared to MAO-B (−6.3 kcal/mol), suggesting potential applications for neurological disorders.[5]
-
17β-Hydroxysteroid Dehydrogenase 1: This enzyme is a target for estrogen-dependent diseases. N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as inhibitors, with one racemic compound showing an IC50 of approximately 350 nM.[10]
Visualizations: Workflows and Pathways
General Molecular Docking Workflow
The following diagram illustrates a typical workflow for performing a molecular docking experiment.
Caption: A generalized workflow for molecular docking studies.
PAK4 Signaling Pathway Inhibition
This diagram shows the signaling pathway inhibited by 1-phenyl-THIQ derivatives targeting PAK4.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the reproducibility of a reported synthesis of a complex tetrahydroisoquinoline natural product
A Comparative Analysis of Key Synthetic Routes to a Potent Antitumor Agent
Ecteinascidin 743 (ET-743), a structurally complex tetrahydroisoquinoline natural product isolated from the marine tunicate Ecteinascidia turbinata, has garnered significant attention from the scientific community due to its potent antitumor properties.[1][2][3] Marketed as Trabectedin, it is a clinically approved drug for the treatment of advanced soft tissue sarcomas and ovarian cancer.[4][5] The intricate molecular architecture of ET-743, featuring a pentacyclic core and multiple stereocenters, presents a formidable challenge for synthetic chemists.[2][5] This guide provides a comparative assessment of the key total syntheses of Ecteinascidin 743, offering insights into the reproducibility and strategic diversity of the reported routes for researchers, scientists, and drug development professionals.
Performance Comparison of Key Total Syntheses
The total synthesis of Ecteinascidin 743 has been accomplished by several research groups, each employing unique strategic approaches. While a direct, independent replication of a specific synthesis is not readily found in the literature, the successful synthesis of the same complex molecule by different laboratories using distinct methodologies provides a strong measure of the overall feasibility and a basis for comparing the efficiency of the routes. This section summarizes the quantitative performance of three landmark total syntheses.
| Synthetic Route | Lead Scientist(s) | Year Published | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategic Highlights |
| First Total Synthesis | E. J. Corey | 1996 | ~36 | ~0.72 (initial), ~2.04 (improved) | Enantio- and stereocontrolled, convergent, novel sequence for the final three rings.[4][6][7] |
| Fukuyama Synthesis | Tohru Fukuyama | 2002 | ~28 | ~1.1 | Ugi four-component coupling, intramolecular Heck reaction, phenol-aldehyde cyclization.[1][8][9] |
| Chen Synthesis | Jinchun Chen, Jieping Zhu | 2006 | 23 (from a key intermediate) | ~3.0 | Highly convergent, realized from five building blocks of similar size.[10][11] |
Experimental Protocols and Methodologies
The following sections detail the key strategic elements and methodologies employed in the compared total syntheses of Ecteinascidin 743.
The Corey Synthesis (1996): A Pioneering Enantioselective Approach
The first total synthesis of Ecteinascidin 743, a landmark achievement by E. J. Corey and his group, established the feasibility of constructing this complex molecule in the laboratory.[4][6][7]
Key Methodologies:
-
Convergent Strategy: The synthesis was designed to be convergent, bringing together complex fragments late in the sequence.
-
Enantioselective Steps: The route was both enantio- and stereocontrolled, ensuring the correct three-dimensional arrangement of atoms.
-
Novel Ring-Forming Sequence: A key feature was the innovative sequence of reactions to construct the final three rings, including the 10-membered lactone bridge and the spiro tetrahydroisoquinoline subunit.[6]
-
Final Steps: The synthesis culminated in a Pictet-Spengler reaction to form the spiro tetrahydroisoquinoline moiety, followed by conversion of a nitrile to a hemiaminal to complete the natural product.[6]
The Fukuyama Synthesis (2002): A Modern and Efficient Route
Tohru Fukuyama's group developed a distinct and efficient total synthesis of Ecteinascidin 743, showcasing the power of modern synthetic methods.[1][8][9]
Key Methodologies:
-
Ugi Four-Component Condensation: This powerful multicomponent reaction was employed to rapidly assemble a significant portion of the molecular backbone in a single step.[8][9]
-
Intramolecular Heck Reaction: A palladium-catalyzed intramolecular Heck reaction was a key step in constructing the tricycle core of the molecule.[8][9]
-
Phenol-Aldehyde Cyclization: This reaction was used to form a key pentacyclic intermediate.[8][9]
-
Acid-Induced Sulfide Formation: The characteristic 10-membered sulfide ring was formed in a later stage of the synthesis.[8][9]
The Chen-Zhu Synthesis (2006): A Highly Convergent Approach
The synthesis reported by the groups of Jinchun Chen and Jieping Zhu is notable for its high degree of convergence, a strategy that can significantly improve overall efficiency.[10][11]
Key Methodologies:
-
Convergent Assembly of Five Fragments: The retrosynthetic analysis breaks the molecule down into five building blocks of roughly equal complexity, which are then assembled.[11]
-
Pictet-Spengler Reaction: This classic reaction for the synthesis of tetrahydroisoquinolines was a key bond-forming event.
-
Domino Reaction: The formation of the 10-membered lactone was achieved through a domino process involving the unmasking of a thiol, fragmentation of a dioxane, and sulfide linkage formation.[12]
Visualizing the Synthetic Strategies
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships in the retrosynthetic analyses of the compared syntheses and a generalized experimental workflow.
Caption: Comparative Retrosynthetic Strategies for Ecteinascidin 743.
Caption: Generalized Experimental Workflow for ET-743 Total Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ecteinascidin 743 [chem-is-you.blogspot.com]
- 3. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Recent advances in the Total synthesis and structural modification of Ecteinascidin-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total synthesis of ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic studies toward ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a solid organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with several hazard statements, indicating it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use only in a well-ventilated area. Avoid breathing dust. |
Always handle the chemical in a well-ventilated place, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant or licensed chemical waste contractor.[1][2] Do not dispose of this compound in the regular trash or down the drain.
For Solid this compound Waste:
-
Collection: Carefully place the solid waste into a clearly labeled, sealed, and compatible waste container.[3] Do not use metal containers for amine waste as they can be corrosive.[4]
-
Labeling: The container must be clearly labeled with the chemical name, "this compound," and the words "Hazardous Waste."[3]
-
Storage: Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
-
Disposal: Arrange for the collection and disposal of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
For Liquid Waste (Solutions containing this compound):
-
Hazard Assessment: Confirm that the solution does not contain any other hazardous materials. If other hazardous chemicals are present, the mixture must be treated as hazardous waste according to the most hazardous component.
-
pH Check: Amines can be basic. Check the pH of the solution.
-
Neutralization (if permissible): If your institutional guidelines permit, and the waste is hazardous only due to its corrosive nature (high or low pH), it may be possible to neutralize it.[6] However, for amine solutions, especially those with odors, drain disposal is generally not recommended.[7]
-
Collection and Disposal: The safest and most compliant method is to collect the liquid waste in a labeled, sealed container and dispose of it through your institution's chemical waste program.[3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Summary of Key Data
The following table summarizes the essential safety and disposal information for this compound.
| Parameter | Data | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 4118-36-9 | [8] |
| Physical Form | Solid | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Storage Class | 11 - Combustible Solids | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
| Primary Disposal Route | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1] |
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and the information provided in the manufacturer's Safety Data Sheet (SDS). When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. calpaclab.com [calpaclab.com]
Essential Safety and Operational Guide for 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, ensuring laboratory safety and operational integrity.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is vital for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls: All handling of this compound in solid (powder) or solution form must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment: A comprehensive PPE ensemble is required when working with this chemical. This includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: A flame-retardant lab coat must be worn and fully fastened. Disposable nitrile or neoprene gloves are recommended for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be used. It is crucial to double-glove for added protection.
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Chemical-resistant gloves (double-gloving recommended), lab coat |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | Chemical safety goggles, face shield (for splash hazards) |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Use in a chemical fume hood; NIOSH-approved respirator if hood is unavailable |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent exposure and contamination.
1. Preparation and Weighing:
-
Before handling, ensure that an appropriate spill kit is readily accessible.
-
Weigh the solid compound within a chemical fume hood. Use a disposable weighing paper or a dedicated, labeled container to avoid contamination of balances.
2. Dissolution and Reaction Setup:
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
All transfers and manipulations of the compound and its solutions must be performed within the fume hood.
3. Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All solid waste, including contaminated gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
